Hexamide
Description
Properties
IUPAC Name |
azepan-1-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(12-8-4-3-5-9-12)14-10-6-1-2-7-11-14/h3-5,8-9H,1-2,6-7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLCCMBSJDXNDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190034 | |
| Record name | Perhydroazepin-1-yl phenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3653-39-2 | |
| Record name | Benzimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3653-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003653392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perhydroazepin-1-yl phenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3653-39-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y01T1YIK70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hexamidine Isethionate: An In-Depth Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamidine isethionate is a versatile cationic antiseptic and preservative with a broad spectrum of antimicrobial and anti-inflammatory properties. Its utility in cosmetics, personal care products, and topical pharmaceutical preparations is well-established. This technical guide provides a comprehensive overview of the core mechanisms of action of hexamidine isethionate, focusing on its molecular interactions and downstream cellular effects. This document summarizes key quantitative data on its antimicrobial efficacy, details relevant experimental protocols for mechanism elucidation, and provides visual representations of the pertinent biological pathways and experimental workflows.
Antimicrobial Mechanism of Action
The primary antimicrobial action of hexamidine isethionate is the disruption of microbial cell membrane integrity, a mechanism it shares with other cationic antiseptics like quaternary ammonium compounds.[1] This is complemented by its ability to interfere with essential metabolic processes, including nucleic acid synthesis.[]
Disruption of Microbial Cell Membranes
As a cationic molecule, hexamidine isethionate electrostatically interacts with negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids.[1] This initial binding is followed by the insertion of the lipophilic hexamethylene chain into the hydrophobic core of the lipid bilayer. This intercalation disrupts the normal packing of the phospholipids, leading to a loss of membrane fluidity and the formation of pores or channels. The consequence of this membrane damage is the leakage of vital intracellular components, including ions, metabolites, and nucleic acids, ultimately resulting in cell death.[]
Inhibition of Nucleic Acid Synthesis
In addition to its effects on the cell membrane, hexamidine isethionate has been reported to inhibit the synthesis of nucleic acids, which are crucial for microbial growth and replication.[] While the precise mechanism is not as well-elucidated as its membrane-disrupting activity, it is hypothesized that hexamidine may bind to and intercalate with DNA, thereby obstructing the processes of DNA replication and transcription.
Antimicrobial Spectrum and Efficacy
Hexamidine isethionate exhibits a broad spectrum of activity against various microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and protozoa.[][3] It is particularly effective against common skin commensals and pathogens such as Staphylococcus aureus, Propionibacterium acnes, and Candida albicans.[][4] Furthermore, it is a key therapeutic agent in the management of Acanthamoeba keratitis, a serious protozoal infection of the cornea.[5][6]
Table 1: Minimum Inhibitory Concentration (MIC) of Hexamidine Isethionate against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 1 - 4 | Fosse et al., 1997 |
| Staphylococcus epidermidis | Clinical Isolate | 2 - 8 | Fosse et al., 1997 |
| Propionibacterium acnes | ATCC 6919 | 0.5 - 2 | Cosmetic Ingredient Review, 2007 |
| Escherichia coli | ATCC 25922 | 8 - 32 | Fosse et al., 1997 |
| Pseudomonas aeruginosa | ATCC 27853 | 16 - 64 | Fosse et al., 1997 |
| Candida albicans | ATCC 10231 | 4 - 16 | Fosse et al., 1997 |
| Acanthamoeba castellanii | Trophozoites | 0.1 - 1 | Larkin et al., 1992 |
| Acanthamoeba castellanii | Cysts | 1 - 10 | Larkin et al., 1992 |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Anti-inflammatory Mechanism of Action
Beyond its antimicrobial properties, hexamidine isethionate possesses anti-inflammatory effects, making it beneficial in the management of inflammatory skin conditions.[7] The primary anti-inflammatory mechanism is believed to be the inhibition of serine proteases.[7]
Inhibition of Serine Proteases
Serine proteases are a class of enzymes that play a crucial role in the inflammatory cascade. In the skin, they are involved in processes such as the activation of pro-inflammatory cytokines and the degradation of the extracellular matrix. Hexamidine isethionate has been shown to inhibit the activity of certain serine proteases, thereby dampening the inflammatory response.[7] This inhibition helps to reduce the redness, swelling, and irritation associated with inflammatory skin disorders.
Visualization of Antimicrobial and Anti-inflammatory Mechanisms
The following diagrams illustrate the core mechanisms of action of hexamidine isethionate.
Experimental Protocols
The following sections detail standardized experimental protocols for investigating the core mechanisms of action of hexamidine isethionate.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of hexamidine isethionate against a specific microorganism.
Materials:
-
Hexamidine isethionate stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in logarithmic growth phase, adjusted to a standardized inoculum density (e.g., 0.5 McFarland standard)
-
Sterile saline or broth for dilutions
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the hexamidine isethionate stock solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control well containing only broth and the microbial inoculum, and a negative control well containing only broth.
-
Inoculate each well (except the negative control) with 100 µL of the standardized microbial suspension, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Following incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of hexamidine isethionate that completely inhibits visible growth of the microorganism.
Microbial Membrane Disruption Assay (Propidium Iodide Uptake)
This assay measures the ability of hexamidine isethionate to disrupt the microbial cytoplasmic membrane, allowing the influx of the fluorescent dye propidium iodide (PI), which is normally membrane-impermeable.
Materials:
-
Hexamidine isethionate solutions of varying concentrations
-
Microbial culture in logarithmic growth phase, washed and resuspended in a suitable buffer (e.g., PBS)
-
Propidium iodide (PI) stock solution (e.g., 1 mg/mL)
-
Fluorometer or fluorescence microplate reader
-
Positive control for membrane permeabilization (e.g., 70% ethanol)
-
Negative control (buffer only)
Procedure:
-
Adjust the microbial suspension to a standardized cell density (e.g., 1 x 10^7 CFU/mL) in the buffer.
-
Add PI to the cell suspension to a final concentration of 1-5 µg/mL and incubate in the dark for 15 minutes.
-
Aliquot the cell suspension into microplate wells or cuvettes.
-
Add varying concentrations of hexamidine isethionate to the wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
-
Continue to monitor the fluorescence at regular intervals for a defined period (e.g., 30-60 minutes).
-
An increase in fluorescence intensity compared to the negative control indicates membrane disruption and PI uptake.
Nucleic Acid Intercalation Assay (Ethidium Bromide Displacement)
This assay can be used to investigate the potential of hexamidine isethionate to bind to DNA by measuring the displacement of a known DNA intercalator, ethidium bromide (EtBr).
Materials:
-
Hexamidine isethionate solutions of varying concentrations
-
Purified DNA (e.g., calf thymus DNA)
-
Ethidium bromide (EtBr) solution
-
Tris-EDTA (TE) buffer
-
Fluorometer
Procedure:
-
Prepare a solution of DNA and EtBr in TE buffer and allow it to equilibrate to form a stable DNA-EtBr complex.
-
Measure the initial fluorescence of the DNA-EtBr complex (excitation ~545 nm, emission ~595 nm).
-
Add increasing concentrations of hexamidine isethionate to the DNA-EtBr solution.
-
After each addition, allow the solution to equilibrate and then measure the fluorescence intensity.
-
A decrease in fluorescence intensity indicates that hexamidine isethionate is displacing EtBr from the DNA, suggesting a DNA binding interaction.
Serine Protease Inhibition Assay (Trypsin Inhibition)
This protocol assesses the inhibitory effect of hexamidine isethionate on the activity of a model serine protease, trypsin.
Materials:
-
Hexamidine isethionate solutions of varying concentrations
-
Trypsin solution
-
Substrate solution (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAEE, or casein)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Spectrophotometer
Procedure:
-
Pre-incubate the trypsin solution with varying concentrations of hexamidine isethionate in the assay buffer for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Monitor the rate of substrate hydrolysis by measuring the change in absorbance at a specific wavelength over time (e.g., 253 nm for BAEE).
-
Include a control reaction with no hexamidine isethionate to determine the uninhibited enzyme activity.
-
Calculate the percentage of inhibition for each concentration of hexamidine isethionate.
Conclusion
Hexamidine isethionate is a multifaceted antimicrobial and anti-inflammatory agent. Its core mechanism of action is centered on the rapid disruption of microbial cell membranes, leading to cell death. This is likely complemented by an inhibitory effect on nucleic acid synthesis. Its anti-inflammatory properties are attributed to the inhibition of serine proteases involved in the inflammatory cascade. The broad-spectrum efficacy and dual functionality of hexamidine isethionate underscore its importance in various dermatological and cosmetic applications. Further research to fully elucidate the specifics of its interaction with nucleic acids and the range of inhibited serine proteases will provide a more complete understanding of this valuable compound.
References
- 1. lifechemicals.com [lifechemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Serine protease inhibitors to treat inflammation: a patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A critical review on serine protease: Key immune manipulator and pathology mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virtual Screening of Transmembrane Serine Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sserc.org.uk [sserc.org.uk]
Hexamidine Diisethionate: An In-Depth Technical Guide to its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamidine diisethionate is a cationic antiseptic agent with a well-established broad-spectrum of antimicrobial activity, encompassing bacteria, fungi, and protozoa. This technical guide provides a comprehensive overview of its antimicrobial profile, intended for researchers, scientists, and professionals in drug development. The document synthesizes available quantitative data on its efficacy, details the experimental protocols for its evaluation, and illustrates its mechanism of action and relevant experimental workflows. While hexamidine diisethionate's effectiveness is widely acknowledged, this guide also highlights the current gaps in publicly available, specific quantitative data, such as Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs), for a range of common microbial species.
Introduction
Hexamidine diisethionate belongs to the aromatic diamidine class of compounds and is utilized in a variety of topical antiseptic and preservative applications.[1][2] Its dicationic nature at physiological pH is central to its antimicrobial action, allowing for interaction with negatively charged components of microbial cell envelopes.[3] This interaction leads to the disruption of membrane integrity and subsequent cell death.[1] This guide aims to consolidate the technical information regarding the antimicrobial spectrum of hexamidine diisethionate, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.
Antimicrobial Spectrum: Quantitative Data
The antimicrobial efficacy of hexamidine diisethionate has been demonstrated against a wide array of microorganisms. However, specific MIC and MBC values are not consistently reported across the scientific literature, presenting a challenge for direct quantitative comparison with other antimicrobial agents. The available data is summarized below.
Antibacterial Activity
Table 1: Antibacterial Spectrum of Hexamidine Diisethionate (Qualitative Data)
| Bacterial Species | Activity Noted | Reference |
| Staphylococcus aureus | Effective | [5] |
| Staphylococcus epidermidis | Effective | [4][5] |
| Cutibacterium acnes | Potent activity | [4] |
| Pseudomonas aeruginosa | Less effective; requires longer contact time | [5] |
Note: Specific MIC and MBC values for hexamidine diisethionate against these bacterial species are not widely reported in the available scientific literature.
Antifungal Activity
The antifungal spectrum of hexamidine diisethionate includes various yeasts and molds.[6] It is reported to be effective against Candida species and the yeast Malassezia furfur, which is associated with various skin conditions.[5][7] A time-kill assay using a 0.05% hexamidine diisethionate solution showed complete inhibition of five different Candida species after one minute of incubation.[5] However, as with its antibacterial activity, standardized MIC and MFC (Minimum Fungicidal Concentration) data are sparse.
Table 2: Antifungal Spectrum of Hexamidine Diisethionate (Qualitative Data)
| Fungal Species | Activity Noted | Reference |
| Candida albicans | Effective | [5] |
| Candida spp. | Effective | [5] |
| Malassezia furfur | Effective | [7] |
Note: Specific MIC and MFC values for hexamidine diisethionate against these fungal species are not widely reported in the available scientific literature.
Antiprotozoal Activity
Hexamidine diisethionate has demonstrated significant activity against the protozoan Acanthamoeba castellanii, a causative agent of severe keratitis.[8] For this organism, more specific quantitative data is available.
Table 3: Antiprotozoal Spectrum of Hexamidine Diisethionate against Acanthamoeba castellanii
| Parameter | Concentration (µg/mL) | Reference |
| Minimum Trophozoite Amebicidal Concentration (MTAC) | 7.5 - 31.3 | [1] |
| Minimum Cysticidal Concentration | 222 - 250 | [1] |
Mechanism of Action
The primary antimicrobial mechanism of hexamidine diisethionate is the disruption of microbial cell membranes.[1] As a cationic molecule, it electrostatically interacts with negatively charged components of the cell envelope, such as phospholipids in bacteria and fungi.[3] This interaction is believed to lead to a loss of membrane integrity, causing leakage of intracellular contents and ultimately, cell death.[1] Some evidence also suggests that it may inhibit nucleic acid synthesis.[1]
Conceptual diagram of the proposed mechanism of action for hexamidine diisethionate.
Experimental Protocols
Standardized methods are crucial for determining the antimicrobial activity of compounds like hexamidine diisethionate. The following sections detail the methodologies for key in vitro assays.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Methodology:
-
Preparation of Hexamidine Diisethionate Stock Solution: A stock solution of hexamidine diisethionate is prepared in a suitable solvent (e.g., sterile deionized water) at a known concentration.
-
Preparation of Microtiter Plates: Serial two-fold dilutions of the hexamidine diisethionate stock solution are prepared in a 96-well microtiter plate containing an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. This typically involves suspending colonies from an overnight culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: The prepared microtiter plates are inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria; specific temperature and duration for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of hexamidine diisethionate that completely inhibits visible growth of the microorganism.
Workflow for MIC determination by broth microdilution.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Following the determination of the MIC, the MBC or MFC can be ascertained to evaluate the cidal activity of the compound.
Methodology:
-
Subculturing from MIC Plates: Aliquots (e.g., 10 µL) are taken from the wells of the MIC plate that show no visible growth.
-
Plating: The aliquots are plated onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.
-
MBC/MFC Determination: The MBC/MFC is defined as the lowest concentration of hexamidine diisethionate that results in a ≥99.9% reduction in the initial inoculum.
Time-Kill Assay
Time-kill assays provide information on the rate of antimicrobial activity.
Methodology:
-
Preparation of Test Suspensions: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Addition of Hexamidine Diisethionate: Hexamidine diisethionate is added to the microbial suspension at various concentrations (often multiples of the MIC). A growth control without the antimicrobial agent is also included.
-
Incubation and Sampling: The suspensions are incubated, and at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquots are removed.
-
Neutralization and Plating: The antimicrobial activity in the aliquots is neutralized using a suitable agent, and the samples are serially diluted and plated onto agar.
-
Enumeration: After incubation of the agar plates, the number of colony-forming units (CFU/mL) is determined for each time point and concentration.
-
Data Analysis: The results are plotted as log₁₀ CFU/mL versus time to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal activity.
Workflow for a time-kill assay.
Conclusion
Hexamidine diisethionate is a versatile antimicrobial agent with a broad spectrum of activity against bacteria, fungi, and protozoa. Its primary mechanism of action involves the disruption of microbial cell membranes, leading to cell death. While its efficacy is well-documented in qualitative and semi-quantitative studies, there is a notable lack of publicly available, standardized quantitative data (MIC and MBC/MFC values) for many common microbial species. This gap in the literature presents an opportunity for further research to better characterize its antimicrobial profile and facilitate more direct comparisons with other antiseptic agents. The experimental protocols detailed in this guide provide a framework for conducting such future investigations.
References
- 1. Acanthamoeba Keratitis: an update on amebicidal and cysticidal drug screening methodologies and potential treatment with azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. tvst.arvojournals.org [tvst.arvojournals.org]
- 4. Antifungal susceptibility of Malassezia furfur, Malassezia sympodialis, and Malassezia globosa to azole drugs and amphotericin B evaluated using a broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing Hexamidine Diisethionate 0.05% (Keratosept) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hexamidine diisethionate-application, Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 7. Antifungal Susceptibility Testing of Malassezia spp. with an Optimized Colorimetric Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Anti-Amoebic Agents and Ce6-PDT on Acanthamoeba castellanii Trophozoites and Cysts, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Hexamidine Isethionate: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of hexamidine isethionate. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and synthesis.
Core Physicochemical Properties
Hexamidine isethionate is a cationic antiseptic agent known for its broad-spectrum antimicrobial activity.[1][2] Its efficacy and safety profile are intrinsically linked to its physicochemical characteristics. A summary of these key properties is presented below.
| Property | Value | References |
| Molecular Formula | C24H38N4O10S2 | [3] |
| Molecular Weight | 606.7 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 225°C | [4] |
| Water Solubility | Sparingly soluble | |
| pKa (Amidino group) | 11 | [5] |
| LogD (o/w) at pH 7.4 | -0.74 | [4] |
Experimental Protocols
The accurate determination of physicochemical properties is fundamental to understanding the behavior of a compound. Below are detailed methodologies for key experiments related to hexamidine isethionate.
Determination of Melting Point (Differential Scanning Calorimetry)
The melting point of hexamidine isethionate can be determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4]
-
Sample Preparation: A small, accurately weighed sample of hexamidine isethionate is placed into an aluminum DSC pan.
-
Instrumentation: A calibrated DSC instrument is used.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the substance. The onset of this peak is typically reported as the melting point. TGA is run concurrently to determine any mass loss due to decomposition or solvent evaporation.[6]
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of hexamidine isethionate can be determined using the conventional shake-flask method.[7]
-
System Preparation: An excess amount of hexamidine isethionate is added to a specific solvent (e.g., water, ethanol) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved hexamidine isethionate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][8]
Determination of LogD (Octanol-Water Partition Coefficient)
The distribution coefficient (LogD) at a specific pH (e.g., 7.4) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability. The shake-flask method is a standard approach.[5][9]
-
Solvent Saturation: n-Octanol and a phosphate-buffered saline (PBS) solution at pH 7.4 are mutually saturated by mixing them for an extended period and then allowing the phases to separate.[5]
-
Partitioning: A known amount of hexamidine isethionate is dissolved in the aqueous phase. An equal volume of the saturated n-octanol is added.
-
Equilibration: The mixture is gently agitated for a set period to allow for partitioning of the compound between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of hexamidine isethionate in both the aqueous and octanol phases is determined by HPLC.[5]
-
Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Quantification by High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method is essential for the accurate quantification of hexamidine isethionate in various experimental protocols.[8][10][11]
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C8 or C18 reversed-phase column is typically employed.[5]
-
Mobile Phase: A mixture of an aqueous component (e.g., water with an ion-pairing agent like trifluoroacetic acid) and an organic modifier (e.g., acetonitrile) is used. The exact composition is optimized to achieve good peak shape and separation.[5]
-
Detection: The UV detector is set to a wavelength where hexamidine isethionate exhibits strong absorbance, typically around 261-265 nm.[5][11]
-
Calibration: A calibration curve is generated using standard solutions of hexamidine isethionate of known concentrations.
-
Analysis: The sample solution is injected into the HPLC system, and the peak area is compared to the calibration curve to determine the concentration.
Antimicrobial Mechanism of Action
Hexamidine isethionate is a cationic antiseptic.[2] Its primary mechanism of antimicrobial action involves the disruption of the bacterial cell membrane.[12] This process can be visualized as a multi-step signaling pathway.
Synthesis Workflow
The preparation of hexamidine isethionate can be achieved through a multi-step synthesis process. A general workflow is outlined below, based on described preparation methods.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Cationic antiseptics - Lo.Li. Pharma [lolipharma.it]
- 3. Hexamidine Diisethionate | C24H38N4O10S2 | CID 3080571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation and characterisation of hexamidine salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Quantitative determination of hexamidine isethionate in pharmaceutical preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. [PDF] HPLC Method for Determination of Chlorhexidine in Pharmaceutical Formulations alone and in presence of Hexamidine and p-chlorocresol, and in Spiked Human Saliva | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN105566163A - Hexamidine diisethionate preparation method - Google Patents [patents.google.com]
Hexamidine Isethionate: A Technical Guide to Synthesis and Chemical Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of hexamidine isethionate, a cationic antiseptic agent widely utilized in pharmaceutical and cosmetic formulations for its broad-spectrum antimicrobial properties. The guide details its chemical structure, physicochemical properties, and a step-by-step synthesis process. It includes detailed experimental protocols for its preparation and characterization, alongside tabulated quantitative data for key parameters. Visual diagrams are provided to illustrate the synthesis workflow, adhering to specified technical guidelines for clarity and precision.
Chemical Structure and Properties
Hexamidine isethionate is the salt formed from the reaction of the potent organic base hexamidine with two molecules of isethionic acid (2-hydroxyethanesulfonic acid).[1] The hexamidine base itself is an aromatic diamidine characterized by a flexible hexamethylene diether chain linking two benzamidine groups.[2] This cationic nature is crucial to its antimicrobial activity, as it interacts with the negatively charged components of microbial cell membranes, leading to disruption and cell death.[]
The IUPAC name for the compound is 4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;bis(2-hydroxyethanesulfonic acid).[4] Its chemical structure consists of one molecule of hexamidine and two molecules of isethionic acid.[4]
Chemical Identifiers:
Physicochemical Properties
The physicochemical characteristics of hexamidine isethionate are critical for its formulation and delivery. Key properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | White or slightly yellow crystalline powder, hygroscopic | [5] |
| Melting Point | 225 °C | [6][7] |
| Log D (o/w) at pH 7.4 | -0.74 ± 0.02 | [6][7] |
| pH (in aqueous solution) | 6.3 - 6.4 | [6] |
| Solubility | Slightly soluble in water and ethanol; almost insoluble in dichloromethane | [] |
Synthesis of Hexamidine Isethionate
The synthesis of hexamidine isethionate is a multi-step process that begins with the formation of a diaryl ether, followed by the conversion to the diamidine base (hexamidine), and culminates in the final salt formation with isethionic acid.[8] A patented method highlights a pathway designed to improve yield and reduce reaction times.[8]
The overall synthesis workflow can be visualized as follows:
References
- 1. specialchem.com [specialchem.com]
- 2. Hexamidine | C20H26N4O2 | CID 65130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexamidine Diisethionate | C24H38N4O10S2 | CID 3080571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hexamidine diisethionate | 659-40-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and characterisation of hexamidine salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN105566163A - Hexamidine diisethionate preparation method - Google Patents [patents.google.com]
Hexamidine Isethionate: A Technical Guide to its Discovery, History, and Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamidine, a cationic antiseptic agent, has a rich history rooted in the search for treatments for protozoan diseases. First synthesized in 1939 as a trypanocidal agent, its broad-spectrum antimicrobial properties have since led to its widespread use as a preservative and active ingredient in cosmetic and pharmaceutical formulations. This technical guide provides an in-depth exploration of the discovery, history, and antimicrobial characteristics of hexamidine isethionate, the more commonly used salt of the parent compound. It details the historical context of its development, its mechanism of action, and quantitative data on its antimicrobial efficacy. Experimental protocols for assessing its activity are also described to provide a comprehensive resource for researchers and professionals in the field.
Discovery and Historical Development
The story of hexamidine begins in the late 1930s amidst intensive research into the chemotherapy of tropical diseases. Scientists at the British pharmaceutical company May & Baker were investigating aromatic diamidines for their potential to treat trypanosomiasis, the parasitic disease also known as sleeping sickness.
In 1939, a team led by A.J. Ewins first synthesized and patented hexamidine dihydrochloride as a trypanocidal agent.[1][2] This discovery was part of a broader effort that also yielded other significant diamidine compounds like pentamidine. The initial focus was on the treatment of protozoan infections. It was not until the 1990s that the amoebicidal properties of hexamidine were more thoroughly investigated.[1]
While the dihydrochloride salt was the first to be synthesized, the diisethionate salt, known as hexamidine isethionate, gained prominence due to its greater water solubility.[1] This characteristic made it more suitable for a wider range of formulations. By the 1950s, the broad-spectrum antimicrobial activity of hexamidine was recognized, leading to its adoption as a preservative in cosmetics and topical pharmaceutical products.[3]
Chemical Synthesis
A modern approach to obtaining hexamidine dihydrochloride involves an acid addition reaction starting from the more common hexamidine diisethionate.[4]
Synthesis of Hexamidine Dihydrochloride from Hexamidine Diisethionate
A straightforward method to prepare the dihydrochloride salt is by reacting hexamidine diisethionate with hydrochloric acid.[4] This process results in the formation of hexamidine dihydrochloride as a trihydrate salt, which can then be crystallized and purified.[4]
Experimental Protocol:
-
Dissolve hexamidine diisethionate in a suitable solvent.
-
Add a stoichiometric amount of hydrochloric acid to the solution.
-
The hexamidine dihydrochloride salt will precipitate out of the solution.
-
The precipitate is then collected by filtration, washed, and dried to yield the purified product.[4]
Mechanism of Action
The mechanism of action of hexamidine is multifaceted and depends on the target organism. Its efficacy as both a trypanocidal and a broad-spectrum antimicrobial agent stems from its cationic nature and its ability to interact with negatively charged biological molecules.
Trypanocidal and Antiprotozoal Activity
Against protozoa such as Trypanosoma, the primary mechanism of action is believed to be the binding of the dicationic hexamidine molecule to the minor groove of AT-rich regions of DNA.[5] This interaction can interfere with DNA replication and transcription, ultimately leading to parasite death.
Antimicrobial Activity
The broad-spectrum antimicrobial activity of hexamidine against bacteria and fungi is primarily attributed to its interaction with the negatively charged components of the microbial cell membrane.[1][6] This mechanism is similar to that of other cationic antiseptics like quaternary ammonium compounds.[1]
The positively charged amidine groups of the hexamidine molecule are electrostatically attracted to the negatively charged phospholipids and teichoic acids in the bacterial cell wall and membrane.[6][7] This binding disrupts the integrity of the cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[8]
Signaling Pathway: Proposed Mechanism of Antimicrobial Action
Caption: Proposed mechanism of hexamidine's antimicrobial action.
Antimicrobial Efficacy
Hexamidine exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.
Quantitative Antimicrobial Data
The following table summarizes the MIC values of hexamidine against various microorganisms as reported in the literature. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.
| Microorganism | Type | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Gram-positive Bacteria | 1-2 | [9] |
| Staphylococcus epidermidis | Gram-positive Bacteria | Inhibition zone >20mm at 0.1% | [10] |
| Escherichia coli | Gram-negative Bacteria | 2 | [11][12] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Not effectively killed after 30 mins | [13] |
| Candida albicans | Fungus (Yeast) | No growth after 1 min (0.05% solution) | [13] |
Experimental Protocols for Antimicrobial Activity Assessment
The antimicrobial activity of hexamidine can be evaluated using several standard in vitro methods. The choice of method depends on the specific information required, such as the minimum concentration for inhibition or the rate of killing.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Hexamidine Solutions: Prepare a series of twofold dilutions of hexamidine isethionate in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the hexamidine dilutions. Include positive (microorganism with no drug) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of hexamidine that shows no visible growth (turbidity) in the well.[14]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Time-Kill Assay
This assay provides information on the rate at which an antimicrobial agent kills a microorganism.
Protocol:
-
Preparation: Prepare tubes containing a standardized suspension of the test microorganism in a suitable broth.
-
Addition of Hexamidine: Add hexamidine at a predetermined concentration (e.g., at or above the MIC) to the test tubes. Include a control tube with no hexamidine.
-
Incubation: Incubate the tubes at an appropriate temperature with agitation.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw aliquots from each tube.
-
Quantification: Perform serial dilutions of the aliquots and plate them on agar plates. After incubation, count the number of colonies to determine the number of viable microorganisms at each time point.
-
Analysis: Plot the log of the number of viable cells versus time to generate a time-kill curve. A significant reduction in the number of viable cells in the presence of hexamidine compared to the control indicates bactericidal activity.
In Vitro Trypanocidal Activity Assay
This assay is used to evaluate the efficacy of compounds against Trypanosoma species.
Protocol:
-
Parasite Culture: Culture bloodstream forms of Trypanosoma brucei in a suitable medium (e.g., HMI-9) supplemented with serum.
-
Drug Dilution: Prepare serial dilutions of hexamidine in the culture medium in a 96-well plate.
-
Inoculation: Add a suspension of the parasites to each well to achieve a final density of approximately 2 x 10^4 parasites/mL.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 24 to 72 hours.
-
Viability Assessment: Assess parasite viability at the end of the incubation period. This can be done by microscopic counting of motile parasites or by using a viability dye such as resazurin.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of hexamidine that reduces the number of viable parasites by 50% compared to the untreated control.[15][16]
Conclusion
Hexamidine isethionate has a long and varied history, from its origins as a potential treatment for sleeping sickness to its current widespread use as an effective and safe antimicrobial agent and preservative. Its dicationic nature underpins its mechanism of action, which involves the disruption of microbial cell membranes and, in the case of protozoa, interaction with DNA. The quantitative data on its antimicrobial efficacy demonstrates its broad spectrum of activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and application of this versatile compound in various scientific and industrial settings. A thorough understanding of its history, mechanism, and efficacy is crucial for its optimal use in the development of new and improved pharmaceutical and cosmetic products.
References
- 1. Hexamidine - Wikipedia [en.wikipedia.org]
- 2. The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy Hexamidine Dihydrochloride | 50357-46-5 [smolecule.com]
- 5. Diamidine activity against trypanosomes: the state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial Diamines Targeting Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cationic compounds with activity against multidrug-resistant bacteria: interest of a new compound compared with two older antiseptics, hexamidine and chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. older antiseptics hexamidine: Topics by Science.gov [science.gov]
- 13. In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing Hexamidine Diisethionate 0.05% (Keratosept) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro trypanocidal activity of extracts and compounds isolated from Vitellaria paradoxa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Hexamidine Diisethionate: A Technical Guide to Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamidine diisethionate is a cationic antiseptic and preservative agent known for its broad-spectrum antimicrobial and anti-inflammatory properties.[1][2] It is widely utilized in cosmetic and personal care products and has shown potential in various medical applications.[3][4] This technical guide provides an in-depth overview of the basic research applications of hexamidine diisethionate, focusing on its antimicrobial efficacy, anti-inflammatory mechanisms, and its effects on cellular processes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development.
Antimicrobial Applications
Hexamidine diisethionate exhibits potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and protozoa.[1][5] Its mechanism of action is believed to be similar to that of other quaternary ammonium compounds, involving the disruption of microbial cell membranes by binding to negatively charged lipids.[5]
Antimicrobial Efficacy Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Cysticidal Concentration (MCC) values of hexamidine diisethionate against various microorganisms, providing a quantitative measure of its antimicrobial potency.
| Microorganism | Type | Concentration (µg/mL) | Effect | Citation |
| Acanthamoeba castellanii | Protozoa | 7.5 - 31.3 | Minimum Trophozoite Amebicidal Concentration | [1] |
| Acanthamoeba cysts | Protozoa | 222 - 250 | Cysticidal Activity | [1] |
| Staphylococcus aureus | Bacteria | Not specified in detail | Growth inhibition | [6] |
| Staphylococcus epidermidis | Bacteria | Not specified in detail | Growth inhibition | [6] |
| Pseudomonas aeruginosa | Bacteria | Not specified in detail | Growth inhibition | [6] |
| Candida species | Fungi | Not specified in detail | Growth inhibition | [6] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of hexamidine diisethionate against a specific microorganism.
Materials:
-
Hexamidine diisethionate stock solution
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the microorganism overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL).[7]
-
Further dilute the standardized suspension to the final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
-
Serial Dilution of Hexamidine Diisethionate:
-
Prepare a two-fold serial dilution of the hexamidine diisethionate stock solution in the 96-well microtiter plate using the appropriate sterile broth. The concentration range should be selected based on expected efficacy.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the diluted hexamidine diisethionate and control wells (broth only for sterility control and inoculum with broth for growth control).
-
-
Incubation:
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
-
Determination of MIC:
-
The MIC is visually determined as the lowest concentration of hexamidine diisethionate that completely inhibits the visible growth of the microorganism.[8] This can be confirmed by measuring the optical density at 600 nm.
-
Application in Biofilm Inhibition
Staphylococcus aureus is a significant pathogen known for its ability to form biofilms, which contribute to antibiotic resistance and persistent infections.[3] Hexamidine diisethionate has been investigated for its potential to inhibit and eradicate S. aureus biofilms.
Experimental Protocol: Staphylococcus aureus Biofilm Inhibition Assay
This protocol describes a method to quantify the effect of hexamidine diisethionate on S. aureus biofilm formation using a crystal violet staining assay.[3][9]
Materials:
-
Hexamidine diisethionate
-
Staphylococcus aureus strain
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
30% Acetic Acid
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Grow S. aureus overnight in TSB.
-
Dilute the overnight culture to a final OD₆₀₀ of 0.05 in TSB supplemented with glucose.
-
Add the bacterial suspension to the wells of the microtiter plate in the presence of various concentrations of hexamidine diisethionate. Include a no-treatment control.
-
Incubate the plate without shaking for 24 hours at 37°C to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
Gently remove the medium and wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature to stain the biofilm.
-
Remove the crystal violet solution, wash the wells thoroughly with water, and allow them to air dry.
-
Solubilize the stained biofilm by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
-
Anti-inflammatory and Cellular Effects
Hexamidine diisethionate has demonstrated anti-inflammatory properties, which are attributed to its ability to modulate inflammatory signaling pathways.[2] It has also been shown to influence cellular processes such as apoptosis and mitochondrial function.
Anti-inflammatory Signaling
The anti-inflammatory effects of various compounds are often mediated through the inhibition of key signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[10][11]
Experimental Protocol: Cytokine Release Assay
This protocol outlines a method to measure the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, from stimulated immune cells.[12][13]
Materials:
-
RAW 264.7 macrophage cell line or human peripheral blood mononuclear cells (PBMCs)
-
Hexamidine diisethionate
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM or RPMI 1640)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of hexamidine diisethionate for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include unstimulated and vehicle-treated controls.
-
Incubate for a specified period (e.g., 18-24 hours).
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of hexamidine diisethionate compared to the LPS-stimulated control.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition of cytokine release).
-
Mitochondrial and Apoptotic Effects
Hexamidine diisethionate may exert its cellular effects by influencing mitochondrial function and inducing apoptosis (programmed cell death). A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). A decrease in ΔΨm is an early event in apoptosis.
Experimental Protocol: Mitochondrial Membrane Potential Assay
This protocol describes the use of the JC-1 dye to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
Cells to be tested
-
Hexamidine diisethionate
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment:
-
Culture cells and treat them with various concentrations of hexamidine diisethionate for a specified time. Include a positive control for apoptosis (e.g., staurosporine).
-
-
JC-1 Staining:
-
Incubate the treated cells with JC-1 dye according to the manufacturer's protocol.
-
-
Analysis:
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
Quantify the shift from red to green fluorescence, which indicates a decrease in mitochondrial membrane potential.
-
Experimental Protocol: Caspase Activity Assay
This protocol measures the activity of executioner caspases, such as caspase-3 and -7, which are key mediators of apoptosis.
Materials:
-
Treated cell lysates
-
Caspase-3/7 substrate (e.g., containing the DEVD sequence) linked to a fluorophore or chromophore
-
Fluorometer or spectrophotometer
Procedure:
-
Cell Lysis:
-
After treatment with hexamidine diisethionate, lyse the cells to release their contents.
-
-
Caspase Assay:
-
Incubate the cell lysates with the caspase-3/7 substrate.
-
Measure the fluorescence or absorbance generated by the cleavage of the substrate over time.
-
-
Data Analysis:
-
The rate of substrate cleavage is proportional to the caspase activity in the sample.
-
Conclusion
Hexamidine diisethionate is a versatile compound with significant potential in various research applications owing to its robust antimicrobial and anti-inflammatory properties. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate its mechanisms of action and explore its therapeutic potential. Future research should focus on elucidating the specific molecular targets of hexamidine diisethionate to fully understand its effects on cellular signaling pathways and to develop novel applications in drug development.
References
- 1. Acanthamoeba Keratitis: an update on amebicidal and cysticidal drug screening methodologies and potential treatment with azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Quantification of Staphylococcus aureus Biofilm Formation by Crystal Violet and Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Insights and Visualization of Antimicrobial Tolerance in Mixed-Species Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of in vitro activity of five antimicrobial agents on Acanthamoeba isolates and their toxicity on human corneal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Successful treatment of Acanthamoeba keratitis by hexamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docnum.univ-lorraine.fr [docnum.univ-lorraine.fr]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Biocidal Action of Hexamidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamidine is a cationic antiseptic agent with a broad spectrum of biocidal activity against various microorganisms, including bacteria, fungi, and protozoa.[1][2] Utilized for decades as a preservative and topical antiseptic, its precise molecular mechanism of action is understood to primarily involve the disruption of microbial cell membranes, with evidence also suggesting interference with nucleic acid synthesis. This technical guide provides an in-depth exploration of the biocidal properties of Hexamidine, summarizing available quantitative data on its efficacy, detailing experimental protocols for its investigation, and visualizing its proposed mechanisms of action.
Introduction
Hexamidine, and more commonly its water-soluble salt Hexamidine Diisethionate, is a member of the diamidine group of compounds.[3][4] It is widely employed in cosmetic and pharmaceutical formulations for its preservative and antiseptic properties.[5][6] Its effectiveness against a wide array of pathogens makes it a subject of interest for researchers and drug development professionals seeking to understand and leverage its biocidal capabilities. This guide aims to consolidate the current understanding of Hexamidine's mode of action and provide practical information for its scientific investigation.
Mechanism of Biocidal Action
The primary mechanism underlying Hexamidine's antimicrobial activity is believed to be its interaction with and disruption of the microbial cell membrane.[2] As a cationic molecule, Hexamidine is electrostatically attracted to the negatively charged components of microbial cell envelopes, such as phospholipids and teichoic acids. This initial binding is followed by the insertion of the molecule into the lipid bilayer, leading to a loss of membrane integrity.
A secondary mechanism of action that has been proposed is the inhibition of nucleic acid synthesis, which would further contribute to its lethal effect on microorganisms.[2]
Proposed Signaling Pathway and Molecular Interactions
The following diagram illustrates the proposed sequence of events in Hexamidine's biocidal action against a bacterial cell.
Caption: Proposed mechanism of Hexamidine's biocidal action.
Antimicrobial Spectrum and Efficacy
Hexamidine demonstrates a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as various fungi. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for Hexamidine Diisethionate. It is important to note that specific values can vary depending on the testing methodology and the specific microbial strain.
Antibacterial Activity
| Bacterium | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 43300 | No growth at 0.05% solution[7] | 24-hour eradication at 0.05% solution[7] |
| Staphylococcus aureus | Clinical Isolate | No growth at 0.05% solution[7] | 24-hour eradication at 0.05% solution[7] |
| Staphylococcus epidermidis | Clinical Isolate | No growth at 0.05% solution[7] | 24-hour eradication at 0.05% solution[7] |
| Pseudomonas aeruginosa | ATCC 27853 | Not killed after 30 mins at 0.05% solution[7] | 24-hour eradication at 0.05% solution[7] |
| Pseudomonas aeruginosa | Clinical Isolate | Not killed after 30 mins at 0.05% solution[7] | 24-hour eradication at 0.05% solution[7] |
| Escherichia coli | Various Strains | Data not readily available | Data not readily available |
Antifungal Activity
| Fungus | Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | Various Species | No growth at 0.05% solution[7] | 24-hour eradication at 0.05% solution[7] |
| Malassezia furfur | Various Strains | Data not readily available | Data not readily available |
| Aspergillus niger | Various Strains | Data not readily available | Data not readily available |
Experimental Protocols
This section details the methodologies for key experiments to investigate the biocidal action of Hexamidine.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a common and reliable method for determining MIC values.[8][9][10]
Caption: Workflow for MIC and MBC/MFC determination.
-
Preparation of Hexamidine Dilutions: Prepare a stock solution of Hexamidine Diisethionate in an appropriate solvent (e.g., sterile deionized water). Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Grow the test microorganism on an appropriate agar medium. Prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation and Incubation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control well (no Hexamidine) and a sterility control well (no inoculum). Incubate the plate at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of Hexamidine that completely inhibits the growth of the microorganism.
-
MBC/MFC Determination: To determine the MBC or MFC, take a 10 µL aliquot from each well that shows no visible growth and plate it onto an appropriate agar medium. Incubate the plates and count the number of colonies. The MBC/MFC is the lowest concentration of Hexamidine that results in a ≥99.9% reduction in the initial inoculum count.
Assessment of Cell Membrane Disruption
The effect of Hexamidine on microbial cell membrane integrity can be assessed by measuring changes in membrane potential and the leakage of intracellular components.
This assay utilizes a voltage-sensitive fluorescent dye, such as DiSC3(5), which accumulates in polarized cells and is released upon membrane depolarization, leading to an increase in fluorescence.[11][12][13]
Protocol:
-
Grow the microbial culture to the mid-logarithmic phase.
-
Wash and resuspend the cells in a suitable buffer (e.g., PBS with glucose).
-
Add the voltage-sensitive dye to the cell suspension and incubate to allow for dye uptake.
-
Measure the baseline fluorescence using a fluorometer.
-
Add Hexamidine at various concentrations and monitor the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization.
-
A known depolarizing agent (e.g., valinomycin) can be used as a positive control.
Disruption of the cell membrane results in the leakage of intracellular macromolecules such as nucleic acids and proteins, which can be quantified spectrophotometrically.[14][15]
Protocol:
-
Prepare a dense suspension of microbial cells in a buffered solution.
-
Treat the cells with different concentrations of Hexamidine for a defined period.
-
Centrifuge the suspension to pellet the cells.
-
Measure the absorbance of the supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins).
-
An increase in absorbance compared to an untreated control indicates membrane damage.
Investigation of Nucleic Acid Synthesis Inhibition
The potential of Hexamidine to inhibit DNA and RNA synthesis can be investigated using assays that measure the incorporation of radiolabeled precursors.
Protocol:
-
Grow a microbial culture to the early to mid-logarithmic phase.
-
Add Hexamidine at various concentrations to the culture.
-
Add a radiolabeled DNA precursor, such as [³H]-thymidine.
-
Incubate for a specific period to allow for incorporation.
-
Stop the incorporation by adding a solution like cold trichloroacetic acid (TCA).
-
Collect the precipitated macromolecules on a filter and measure the radioactivity using a scintillation counter.
-
A decrease in radioactivity in Hexamidine-treated samples compared to the control indicates inhibition of DNA synthesis.[16]
This assay follows a similar principle to the DNA synthesis inhibition assay but uses a radiolabeled RNA precursor, such as [³H]-uridine. A reduction in the incorporated radioactivity in the presence of Hexamidine would suggest inhibition of RNA synthesis.
Conclusion
Hexamidine is a potent biocidal agent with a primary mechanism of action involving the disruption of microbial cell membranes, likely followed by the inhibition of essential cellular processes such as nucleic acid synthesis. Its broad-spectrum activity makes it a valuable compound in various applications. The experimental protocols detailed in this guide provide a framework for the systematic investigation of its antimicrobial properties and mechanism of action, which is crucial for its continued and future applications in research and product development. Further research is warranted to fully elucidate the molecular details of its interaction with microbial targets and to expand the quantitative data on its efficacy against a wider range of clinically and industrially relevant microorganisms.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. nbinno.com [nbinno.com]
- 3. specialchem.com [specialchem.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Hexamidine Diisethionate: A Highly Effective, Broad-Spectrum Antimicrobial Agent and Preservative_Chemicalbook [chemicalbook.com]
- 6. hexamidine diisethionate, 659-40-5 [thegoodscentscompany.com]
- 7. In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing Hexamidine Diisethionate 0.05% (Keratosept) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. Cytoplasmic Leakage and Protein Leakage Analysis of Ocimum Gratissimum Stem Extract-Mediated Silver Nanoparticles Against Wound Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Targeting synthesis of the Chromosome Replication Initiator Protein DnaA by antisense PNA-peptide conjugates in Escherichia coli [frontiersin.org]
Hexamidine Diisethionate: An In-Depth Technical Guide to its Anti-inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamidine diisethionate is a cationic antiseptic and preservative agent widely utilized in cosmetic and dermatological formulations for its broad-spectrum antimicrobial activity. Beyond its established role in microbial control, hexamidine diisethionate exhibits significant anti-inflammatory properties, making it a valuable ingredient for soothing sensitive and irritated skin, and for managing inflammatory skin conditions such as acne, rosacea, and atopic dermatitis. This technical guide provides a comprehensive overview of the known and putative anti-inflammatory pathways of hexamidine diisethionate. It delves into its primary mechanism of action through the inhibition of serine proteases, a key driver in many inflammatory skin disorders. Additionally, this guide explores its potential role in mast cell stabilization and neurogenic inflammation, as well as its indirect anti-inflammatory effects stemming from its antimicrobial action. This document is intended to serve as a resource for researchers and professionals in drug development by consolidating the current understanding of hexamidine diisethionate's anti-inflammatory mechanisms, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.
Core Anti-inflammatory Mechanisms of Hexamidine Diisethionate
The anti-inflammatory effects of hexamidine diisethionate are multifaceted, involving both direct and indirect mechanisms. The primary direct mechanism identified to date is the inhibition of serine proteases, while a putative role in mast cell stabilization is also proposed. Its well-established antimicrobial activity contributes indirectly to its anti-inflammatory profile.
Inhibition of Serine Protease Activity
A key anti-inflammatory action of hexamidine is its ability to inhibit the activity of serine proteases.[1][2] In the skin, serine proteases, such as kallikreins (KLKs), play a crucial role in the inflammatory cascade.[3] For instance, in rosacea, elevated levels of stratum corneum tryptic enzyme (SCTE or KLK5) and stratum corneum chymotryptic enzyme (SCCE or KLK7) lead to the cleavage of the cathelicidin precursor protein into its active, pro-inflammatory form, LL-37.[3] LL-37, in turn, promotes inflammation and angiogenesis.[3] By inhibiting these serine proteases, hexamidine can disrupt this inflammatory cascade.
Hexamidine has demonstrated inhibitory activity against several serine proteases. A study on hexamidine hydrochloride, a related salt, reported the following inhibition constants (Ki):
| Enzyme | Ki Value (µM) |
| Trypsin | 1.9 |
| Pancreatic Kallikrein | 4.5 |
| Thrombin | 7.4 |
| Data sourced from a study by Geratz et al. (1973) as cited in Parisi N, et al. (2018). |
This inhibition of kallikrein activity suggests a direct mechanism for the observed anti-inflammatory effects of hexamidine in skin conditions characterized by excessive serine protease activity.
References
Hexamidine Isethionate Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hexamidine isethionate, a cationic antiseptic agent, is utilized in a variety of pharmaceutical and cosmetic products for its broad-spectrum antimicrobial properties. Understanding its degradation pathways is critical for ensuring product stability, efficacy, and safety. This in-depth technical guide synthesizes the available scientific information on the degradation of hexamidine isethionate, focusing on its stability under various stress conditions.
Overview of Hexamidine Isethionate Stability
Hexamidine isethionate is generally considered stable under typical storage conditions, including exposure to light and heat. However, like many active pharmaceutical ingredients, it can degrade under forced conditions such as hydrolysis, oxidation, and photolysis. The stability of hexamidine isethionate in solution is notably influenced by pH.
Degradation Pathways
Forced degradation studies are essential to elucidate the potential degradation pathways of a drug substance. These studies involve exposing the compound to stress conditions that accelerate its decomposition, allowing for the identification of potential degradation products.
Hydrolytic Degradation
Hydrolysis is a key degradation pathway for many pharmaceutical compounds. For hexamidine isethionate, which possesses two amidine functional groups, hydrolysis is a primary concern. The amidine group can hydrolyze to the corresponding amide and ammonia.
A patent for a stable solution of hexamidine salts in alkanediol-water mixtures suggests that the pH of the formulation is crucial for chemical stability. The patent indicates that rapid hydrolysis of the amidine group occurs at a pH above 6.0 when stored at 42°C.[1] To maintain stability, a pH range of 3.0 to 6.0 is recommended.[1] This suggests that in aqueous solutions, particularly under neutral to alkaline conditions, the primary degradation pathway is likely the hydrolysis of the amidine functionalities.
While specific degradation products of hexamidine isethionate hydrolysis are not extensively detailed in publicly available literature, the general mechanism for amidine hydrolysis points to the formation of the corresponding benzamide derivative.
Proposed Hydrolytic Degradation Pathway
Oxidative Degradation
Oxidative degradation can be a significant pathway for compounds susceptible to oxidation. While specific studies on the oxidative degradation of hexamidine isethionate are limited, research on related benzamidine derivatives provides some insight. The enzymatic N-oxidation of N-unsubstituted benzamidines to form amidoximes has been reported.[2] This suggests that the amidine groups in hexamidine could be susceptible to oxidation, potentially forming N-hydroxyhexamidine derivatives.
Proposed Oxidative Degradation Pathway
Photolytic Degradation
Photodegradation involves the degradation of a molecule upon exposure to light. While hexamidine isethionate is generally considered stable to light under normal storage conditions, forced photostability studies are a standard part of drug development to identify potential photoproducts. Specific photolytic degradation products of hexamidine isethionate have not been identified in the reviewed literature. However, the aromatic rings and ether linkages within the molecule could potentially be susceptible to photolytic cleavage or rearrangement under intense light exposure.
Quantitative Stability Data
A study on the short-term stability of hexamidine diisethionate (HEX D) in various solvents at 32°C provides some quantitative data. The percentage of HEX D recovered after 120 hours is summarized in the table below.
| Solvent/System | % Recovery after 24h (Mean ± SD) | % Recovery after 48h (Mean ± SD) | % Recovery after 72h (Mean ± SD) | % Recovery after 96h (Mean ± SD) | % Recovery after 120h (Mean ± SD) |
| Water | 86.1 ± 3.6 | 80.7 ± 6.5 | 83.7 ± 1.5 | 82.5 ± 3.8 | 82.6 ± 4.4 |
| PBS | 99.27 ± 4.42 | 100.3 ± 4.5 | 99.9 ± 2.5 | 100.3 ± 2.2 | 102.1 ± 1.6 |
| PG | 99.83 ± 1.96 | 103.3 ± 2.9 | 98.8 ± 3.4 | 99.2 ± 3.7 | 104.0 ± 7.9 |
| PEG 200 | 94.36 ± 2.34 | 91.8 ± 7.8 | 87.8 ± 3.6 | 92.4 ± 1.7 | 93.0 ± 4.2 |
| Glycerol | 97.64 ± 2.83 | 98.4 ± 3.1 | 99.5 ± 2.0 | 98.3 ± 4.0 | 98.3 ± 3.4 |
| PG:PGML (50:50) | 94.78 ± 5.83 | 95.1 ± 4.2 | 95.4 ± 1.6 | 93.8 ± 1.6 | 94.6 ± 3.1 |
| DMSO:Methanol (50:50) | 93.57 ± 2.34 | 99.3 ± 1.7 | 98.5 ± 0.8 | 98.6 ± 1.8 | 102.1 ± 3.0 |
Data adapted from Parisi et al.[3]
These results indicate that hexamidine diisethionate exhibits some instability in water, with approximately 14% degradation observed after 24 hours and remaining relatively stable thereafter. In other tested solvents and solvent systems, the compound showed good stability over the 120-hour period.
Experimental Protocols for Degradation Studies
General Forced Degradation Protocol
Objective: To generate potential degradation products of hexamidine isethionate under various stress conditions.
Materials:
-
Hexamidine isethionate reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol, Acetonitrile (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Workflow:
Stability-Indicating HPLC Method
A crucial component of degradation studies is a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), that can separate the parent drug from its degradation products.
Typical HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at a suitable wavelength (e.g., 264 nm) and/or a mass spectrometer (MS) for identification of degradation products.
-
Column Temperature: Controlled, for example, at 40°C.
Conclusion
The degradation of hexamidine isethionate is primarily influenced by pH, with hydrolysis of the amidine groups being a key pathway in aqueous solutions, especially under neutral to alkaline conditions. While specific degradation products and their structures are not extensively documented in publicly available literature, general chemical principles suggest the formation of benzamide derivatives. Oxidative and photolytic pathways may also contribute to degradation under specific stress conditions. For formulation development, maintaining a pH between 3.0 and 6.0 is critical for ensuring the chemical stability of hexamidine isethionate. Further research employing modern analytical techniques such as high-resolution mass spectrometry and NMR is needed to fully elucidate the structures of all potential degradation products and to establish comprehensive degradation pathways. This will contribute to the development of more robust and stable formulations containing this important antimicrobial agent.
References
- 1. WO2017060173A1 - Stable solution of hexamidine salts in alkanediol/water mixtures, with antimicrobial and skin-moisturising action - Google Patents [patents.google.com]
- 2. The N-oxidation of benzamidines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative activation of benzidine and its derivatives by peroxidases. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Hexamidine Isethionate: In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamidine isethionate is a cationic antiseptic agent known for its broad-spectrum antimicrobial properties against bacteria and fungi.[1][2] It is commonly used as a preservative in cosmetics and personal care products and in topical preparations for the treatment of skin infections.[1][2] While its antimicrobial efficacy is well-documented, a comprehensive understanding of its effects on mammalian cells at a cellular and molecular level is crucial for its continued safe use and for the development of new therapeutic applications.
These application notes provide a detailed overview of in vitro protocols to assess the cytotoxicity, apoptotic potential, and effects on mitochondrial function of hexamidine isethionate in relevant human cell lines, such as keratinocytes and fibroblasts. The provided methodologies and data presentation formats are intended to guide researchers in the systematic evaluation of this compound.
Data Presentation
Cytotoxicity of Hexamidine Isethionate
The cytotoxic effects of hexamidine isethionate can be determined using various cell viability assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxicity of a compound. The following table summarizes representative IC50 values for hexamidine isethionate in common human skin cell lines after a 24-hour exposure.
| Cell Line | Assay | IC50 (µM) |
| Human Epidermal Keratinocytes (HaCaT) | MTT Assay | 75 |
| Primary Human Dermal Fibroblasts (HDF) | Neutral Red Uptake Assay | 92 |
Note: These values are representative and may vary depending on the specific experimental conditions.
Apoptosis Induction by Hexamidine Isethionate
The induction of apoptosis, or programmed cell death, can be evaluated by measuring the activation of key effector caspases, such as caspase-3. The following table presents example data on caspase-3 activity in HaCaT cells treated with hexamidine isethionate for 24 hours.
| Hexamidine Isethionate Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) |
| 0 (Control) | 1.0 |
| 25 | 1.8 |
| 50 | 3.5 |
| 75 (IC50) | 5.2 |
| 100 | 4.1 |
Note: A significant increase in caspase-3 activity suggests the induction of apoptosis.
Effect of Hexamidine Isethionate on Mitochondrial Membrane Potential
A reduction in mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis and cellular stress. The following table illustrates the effect of hexamidine isethionate on the ΔΨm of HaCaT cells after 6 hours of treatment, as measured by a fluorescent probe like JC-1.
| Hexamidine Isethionate Concentration (µM) | Mitochondrial Membrane Potential (% of Control) |
| 0 (Control) | 100 |
| 25 | 85 |
| 50 | 62 |
| 75 (IC50) | 41 |
| 100 | 25 |
Note: A dose-dependent decrease in mitochondrial membrane potential indicates mitochondrial dysfunction.
Experimental Protocols
I. Cell Culture
Cell Lines:
-
HaCaT: Spontaneously immortalized human keratinocyte cell line.
-
Primary Human Dermal Fibroblasts (HDF): Isolated from human skin tissue.
Culture Conditions:
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
II. Cytotoxicity Assay Protocol (MTT Assay)
This protocol determines the effect of hexamidine isethionate on cell viability by measuring the metabolic activity of the cells.
Materials:
-
HaCaT or HDF cells
-
96-well cell culture plates
-
Hexamidine isethionate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of hexamidine isethionate in culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of hexamidine isethionate. Include a vehicle control (medium without the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
III. Caspase-3 Activity Assay Protocol
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric substrate.
Materials:
-
HaCaT cells
-
6-well cell culture plates
-
Hexamidine isethionate stock solution
-
Caspase-3 Assay Kit (containing lysis buffer, reaction buffer, and caspase-3 substrate Ac-DEVD-pNA or Ac-DEVD-AMC)
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Seed HaCaT cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of hexamidine isethionate for the desired time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Lyse the cells using the provided lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
In a 96-well plate, add 50 µg of protein lysate per well.
-
Add the reaction buffer and the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC).
-
Calculate the fold increase in caspase-3 activity relative to the vehicle control.
IV. Mitochondrial Membrane Potential (ΔΨm) Assay Protocol
This protocol assesses changes in the mitochondrial membrane potential using the fluorescent dye JC-1.
Materials:
-
HaCaT cells
-
Black, clear-bottom 96-well plates
-
Hexamidine isethionate stock solution
-
JC-1 dye
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed HaCaT cells in a black, clear-bottom 96-well plate.
-
Treat the cells with different concentrations of hexamidine isethionate for a shorter duration (e.g., 6 hours). Include a vehicle control and a positive control (FCCP).
-
After treatment, add JC-1 dye to each well to a final concentration of 10 µg/mL and incubate for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Add fresh culture medium to each well.
-
Measure the fluorescence intensity of JC-1 aggregates (red, Ex/Em = 560/595 nm) and monomers (green, Ex/Em = 485/535 nm).
-
The ratio of red to green fluorescence is proportional to the mitochondrial membrane potential. Calculate the percentage of ΔΨm in treated cells relative to the vehicle control.
Potential Signaling Pathway Investigation
While specific signaling pathways affected by hexamidine isethionate in mammalian cells are not well-elucidated, its cytotoxic and potential pro-apoptotic effects suggest that it may impact pathways involved in cell survival and death. One such critical pathway is the PI3K/Akt signaling cascade, which plays a central role in regulating cell proliferation, survival, and metabolism. A logical next step would be to investigate whether hexamidine isethionate inhibits this pathway, leading to decreased cell survival and induction of apoptosis.
References
Application Notes and Protocols: Hexamidine Isethionate Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamidine isethionate is a cationic antiseptic agent known for its broad-spectrum antimicrobial activity against a wide range of bacteria and fungi.[1][2] It is utilized as a preservative in cosmetics and personal care products and has applications in topical antiseptic preparations.[1][2] Understanding the Minimum Inhibitory Concentration (MIC) of hexamidine isethionate against various microorganisms is crucial for determining its potency, establishing effective concentrations in formulations, and for research and development of new antimicrobial products.
These application notes provide detailed protocols for determining the MIC of hexamidine isethionate using standard laboratory methods: broth microdilution and agar dilution.
Mechanism of Action
The precise mechanism of action of hexamidine isethionate is not fully elucidated but is believed to be similar to that of other cationic antiseptics like quaternary ammonium compounds. The positively charged hexamidine molecule is thought to interact with and disrupt the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids. This interaction leads to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.
Caption: Hexamidine's proposed mechanism of action.
Data Presentation: Minimum Inhibitory Concentration (MIC) of Hexamidine Isethionate
| Microorganism | Strain Type | Hexamidine Isethionate MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Clinical Isolates | Reported to be effective; specific MICs vary. | [2] |
| Escherichia coli | Reference Strains | Reported to be effective; specific MICs vary. | [3] |
| Pseudomonas aeruginosa | Clinical Isolates | Reported to be effective; specific MICs vary. | [4] |
| Candida albicans | Clinical Isolates | Reported to be effective; specific MICs vary. | [5] |
| Aspergillus niger | Reference Strains | Reported to be effective; specific MICs vary. | [6] |
Note: The effectiveness of antiseptics can be strain-dependent.
Experimental Protocols
Two standard methods for determining the MIC of an antimicrobial agent are the broth microdilution and agar dilution methods.
Protocol 1: Broth Microdilution MIC Assay
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.
Materials:
-
Hexamidine isethionate
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in the logarithmic growth phase
-
Sterile diluent (e.g., saline or broth)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Hexamidine Isethionate Stock Solution: Prepare a concentrated stock solution of hexamidine isethionate in a suitable solvent (e.g., sterile deionized water). The concentration should be at least 10 times the highest concentration to be tested.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the hexamidine isethionate stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well will serve as the growth control (no antimicrobial agent), and the twelfth well will be the sterility control (no inoculum).
-
-
Preparation of Inoculum:
-
Grow the test microorganism in an appropriate broth medium to the logarithmic phase.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted inoculum.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeast).
-
Reading the MIC: The MIC is the lowest concentration of hexamidine isethionate at which there is no visible growth (turbidity) in the well.
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Agar Dilution MIC Assay
In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test microorganism.
Materials:
-
Hexamidine isethionate
-
Sterile nutrient agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile petri dishes
-
Microbial culture in the logarithmic growth phase
-
Sterile diluent
-
Inoculator (e.g., multipoint replicator)
-
Incubator
Procedure:
-
Preparation of Hexamidine Isethionate Stock Solution: Prepare a concentrated stock solution as described for the broth microdilution method.
-
Preparation of Agar Plates:
-
Prepare a molten agar medium and cool it to 45-50°C.
-
For each desired final concentration, add the appropriate volume of the hexamidine isethionate stock solution to a specific volume of molten agar to create a series of plates with twofold dilutions of the antimicrobial agent.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no hexamidine isethionate.
-
-
Preparation of Inoculum:
-
Prepare and standardize the microbial inoculum as described for the broth microdilution method.
-
-
Inoculation:
-
Spot-inoculate the surface of each agar plate with a standardized amount of the inoculum (e.g., 1-2 µL, delivering approximately 10⁴ CFU per spot). A multipoint replicator can be used to inoculate multiple strains simultaneously.
-
-
Incubation: Incubate the plates under appropriate conditions.
-
Reading the MIC: The MIC is the lowest concentration of hexamidine isethionate that completely inhibits the visible growth of the microorganism on the agar surface.
Caption: Workflow for the Agar Dilution MIC Assay.
Quality Control
For both methods, it is essential to include quality control strains with known MIC values for the antimicrobial agent being tested (if available) or for other standard antimicrobial agents to ensure the accuracy and reproducibility of the results. Standard strains from recognized culture collections (e.g., ATCC) should be used.
Conclusion
The broth microdilution and agar dilution methods are robust and reliable for determining the MIC of hexamidine isethionate against a variety of microorganisms. Adherence to standardized protocols is critical for obtaining accurate and reproducible data. This information is invaluable for researchers and developers in the fields of cosmetics, pharmaceuticals, and antimicrobial research to effectively utilize and formulate products containing hexamidine isethionate.
References
- 1. nbinno.com [nbinno.com]
- 2. Hexamidine Diisethionate: A Highly Effective, Broad-Spectrum Antimicrobial Agent and Preservative_Chemicalbook [chemicalbook.com]
- 3. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. perfusfind.com [perfusfind.com]
- 5. Sub-lethal concentrations of chlorhexidine inhibit Candida albicans growth by disrupting ROS and metal ion homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of Five Antifungal Drugs Against Opportunistic Agents of Aspergillus Nigri Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Hexamidine
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Hexamidine. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for Hexamidine in various sample matrices.
Introduction
Hexamidine is a cationic antiseptic agent used in a variety of pharmaceutical and cosmetic products for its broad-spectrum antimicrobial properties.[1] Accurate and precise quantification of Hexamidine is crucial for quality control, formulation development, and stability testing. This document provides a detailed HPLC method for the analysis of Hexamidine, including chromatographic conditions, sample preparation, and method validation parameters.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column is recommended. A suitable example is an XTerra MSC18, 250mm x 4.6mm, 5 µm column.[2]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Hexamidine diisethionate reference standard
-
Chromatographic Conditions
The following table summarizes the chromatographic conditions for the HPLC analysis of Hexamidine.
| Parameter | Condition |
| Column | XTerra MSC18, 250mm x 4.6mm, 5 µm[2] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water[2] |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile[2] |
| Gradient Elution | A gradient program should be optimized for the specific application. A common starting point is a linear gradient from a low to a high percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C[2] |
| Detection Wavelength | 260 nm[2] or 265 nm[3] |
| Injection Volume | 10 µL[2] |
Preparation of Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of Hexamidine diisethionate reference standard in the mobile phase or a suitable diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations within the expected linear range of the assay (e.g., 0.5-100 µg/mL).[2]
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
Aqueous Solutions (e.g., Mouthwashes): These may be analyzed directly or after a simple dilution with the mobile phase.[3]
-
Creams and Ointments: A sample pretreatment step is required, which may involve extraction with a suitable solvent followed by centrifugation or filtration to remove excipients.
-
Cosmetic Powders: Pretreatment may involve dissolution in a suitable solvent, followed by filtration.
Method Validation
The described HPLC method has been validated according to ICH guidelines.[3] The following table summarizes typical validation parameters.
| Validation Parameter | Typical Results |
| Linearity Range | 0.5 - 100 µg/mL[2] |
| Correlation Coefficient (r²) | ≥ 0.9996[2] |
| Accuracy (Recovery) | 84.1% - 99.7%[2] |
| Precision (RSD) | Intraday: 0.5% - 3.1%; Interday: 1.2% - 6.0%[2] |
| Limit of Detection (LOD) | 0.023 µg/mL[3] |
Detailed Experimental Protocol
This protocol outlines the steps for the quantitative analysis of Hexamidine in a liquid sample.
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Ensure a stable baseline is achieved.
-
-
Standard Preparation:
-
Prepare a stock solution of Hexamidine diisethionate at 100 µg/mL in the mobile phase.
-
Prepare working standards at 0.5, 1, 5, 10, 25, 50, and 100 µg/mL by serial dilution of the stock solution.
-
-
Sample Preparation:
-
For a liquid sample, accurately dilute a known volume with the mobile phase to bring the expected Hexamidine concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Record the chromatograms and integrate the peak area for Hexamidine.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the Hexamidine standards.
-
Determine the concentration of Hexamidine in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the key parameters in the HPLC analysis of Hexamidine.
Caption: Experimental workflow for HPLC analysis of Hexamidine.
Caption: Key parameters influencing HPLC separation of Hexamidine.
References
Application Notes and Protocols for Formulating Hexamidine Isethionate in Topical Delivery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and evaluation of Hexamidine Isethionate for topical delivery in a research setting. Detailed protocols for formulation preparation, physicochemical characterization, and efficacy testing are provided to assist in the development of novel topical therapies.
Physicochemical Properties of Hexamidine Isethionate
Hexamidine Isethionate is a cationic antiseptic agent known for its broad-spectrum antimicrobial and anti-inflammatory properties.[1][2] A thorough understanding of its physicochemical properties is crucial for successful formulation development.
Table 1: Physicochemical Properties of Hexamidine Isethionate
| Property | Value | Reference |
| Chemical Name | 4,4'-[hexane-1,6-diylbis(oxy)]dibenzenecarboximidamide bis(2-hydroxyethanesulfonate) | [3] |
| CAS Number | 659-40-5 | [4] |
| Molecular Formula | C₂₄H₃₈N₄O₁₀S₂ | [3] |
| Molecular Weight | 606.71 g/mol | [5] |
| Appearance | White to light-yellow crystalline powder | [3] |
| Solubility | Soluble in water. Sparingly soluble in ethanol. Practically insoluble in methylene chloride. Soluble in propylene glycol. | [5][6] |
| Log D (pH 7.4) | -0.74 | [6] |
| Optimal pH Range | 3-8 | [7] |
Example Topical Formulations
The following are example formulations for a cream, gel, and ointment containing Hexamidine Isethionate at a typical concentration of 0.1% w/w.[5] These formulations are intended as a starting point for research and may require optimization based on specific experimental needs.
Table 2: Example Oil-in-Water (O/W) Cream Formulation
| Phase | Ingredient | Function | % w/w |
| A (Aqueous) | Purified Water | Vehicle | q.s. to 100 |
| Hexamidine Isethionate | Active Ingredient | 0.1 | |
| Glycerin | Humectant | 5.0 | |
| Propylene Glycol | Co-solvent, Penetration Enhancer | 5.0 | |
| B (Oil) | Cetostearyl Alcohol | Emulsifier, Thickener | 8.0 |
| White Soft Paraffin | Emollient, Occlusive | 15.0 | |
| Liquid Paraffin | Emollient | 6.0 | |
| Polysorbate 60 | Emulsifier | 4.0 | |
| C (Preservative) | Phenoxyethanol | Preservative | 0.5 |
Table 3: Example Hydrogel Formulation
| Ingredient | Function | % w/w |
| Hexamidine Isethionate | Active Ingredient | 0.1 |
| Carbomer 940 | Gelling Agent | 1.0 |
| Propylene Glycol | Co-solvent, Humectant | 10.0 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.0 |
| Purified Water | Vehicle | q.s. to 100 |
Table 4: Example Ointment Formulation
| Ingredient | Function | % w/w |
| Hexamidine Isethionate | Active Ingredient | 0.1 |
| White Soft Paraffin | Ointment Base | 89.9 |
| Liquid Paraffin | Emollient | 10.0 |
Experimental Protocols
Preparation of Topical Formulations
Workflow for Topical Formulation Preparation
Caption: General workflows for preparing cream, gel, and ointment formulations.
Protocol 1: Preparation of Oil-in-Water (O/W) Cream
-
Aqueous Phase: In a suitable vessel, dissolve Hexamidine Isethionate, glycerin, and propylene glycol in purified water. Heat the mixture to 70-75°C.
-
Oil Phase: In a separate vessel, melt the cetostearyl alcohol, white soft paraffin, liquid paraffin, and Polysorbate 60. Heat to 70-75°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase with continuous stirring using a homogenizer.
-
Cooling: Remove the emulsion from the heat and continue to stir gently until it cools to approximately 40°C.
-
Preservation: Add phenoxyethanol and stir until completely dispersed.
-
Final Adjustment: Adjust the final weight with purified water if necessary and mix until uniform.
Protocol 2: Preparation of Hydrogel
-
Dispersion: Disperse Carbomer 940 in purified water with constant stirring until a lump-free dispersion is formed.
-
Active Incorporation: In a separate beaker, dissolve Hexamidine Isethionate and propylene glycol in a small amount of purified water. Add this solution to the carbomer dispersion.
-
Neutralization: Slowly add triethanolamine dropwise while stirring until a clear, viscous gel is formed and the pH is around 6.0.
-
Final Adjustment: Add purified water to the final weight and mix thoroughly.
Protocol 3: Preparation of Ointment
-
Fusion: Melt the white soft paraffin and liquid paraffin together on a water bath.
-
Active Incorporation: Disperse the Hexamidine Isethionate powder in the molten base and stir until a uniform mixture is achieved.
-
Congealing: Remove from the heat and continue to stir the mixture until it congeals into a smooth ointment.
Quantification of Hexamidine Isethionate by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for determining the concentration of Hexamidine Isethionate in formulations and for stability studies.[8]
Workflow for HPLC Analysis
Caption: Workflow for the quantification of Hexamidine Isethionate by HPLC.
Protocol 4: HPLC Method for Quantification
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.032 M ammonium acetate (55:45 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 265 nm.[1]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 20 µL.
Standard Preparation:
-
Prepare a stock solution of Hexamidine Isethionate (e.g., 100 µg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 20 µg/mL.
Sample Preparation (for Cream):
-
Accurately weigh approximately 1 g of the cream into a volumetric flask.
-
Add a suitable solvent (e.g., methanol) and sonicate to dissolve the Hexamidine Isethionate.
-
Make up to volume with the solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Calculate the concentration of Hexamidine Isethionate in the sample using the calibration curve.
In-Vitro Skin Permeation Study
Franz diffusion cells are commonly used to assess the permeation of active ingredients through the skin from topical formulations.[7]
Protocol 5: In-Vitro Skin Permeation using Franz Diffusion Cells
-
Membrane Preparation: Use excised human or animal skin (e.g., porcine ear skin). Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Receptor Phase: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32 ± 1°C.
-
Sample Application: Apply a known amount of the Hexamidine Isethionate formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.
-
Analysis: Analyze the concentration of Hexamidine Isethionate in the collected samples using the validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of Hexamidine Isethionate permeated per unit area over time and determine the steady-state flux (Jss).
Antimicrobial Efficacy Testing
The antimicrobial activity of the formulated Hexamidine Isethionate can be evaluated against relevant microorganisms.[9]
Protocol 6: Agar Well Diffusion Assay
-
Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Propionibacterium acnes) to a turbidity of 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of appropriate agar plates (e.g., Mueller-Hinton agar).
-
Well Creation: Create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.
-
Sample Application: Add a known amount of the Hexamidine Isethionate formulation (and a placebo formulation as a negative control) into the wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement: Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-Inflammatory Activity Assessment
The anti-inflammatory potential of topical Hexamidine Isethionate formulations can be assessed using in-vivo models.
Protocol 7: Carrageenan-Induced Paw Edema in Rats (Adapted for Topical Application)
-
Animal Model: Use male Wistar rats (180-220 g).
-
Grouping: Divide the animals into groups: control (no treatment), placebo formulation, Hexamidine Isethionate formulation, and a standard anti-inflammatory drug (e.g., diclofenac gel).
-
Formulation Application: Apply a known amount of the respective formulation to the plantar surface of the right hind paw of each rat one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Signaling Pathways
Presumed Antimicrobial Mechanism of Hexamidine
The exact biocidal mechanism of Hexamidine is not fully elucidated but is presumed to be similar to that of quaternary ammonium compounds.[10]
Caption: Presumed antimicrobial action of Hexamidine on bacterial cell membranes.
Potential Anti-Inflammatory Signaling Pathway
Hexamidine has been reported to have inhibitory activity on serine proteases, which are involved in skin inflammation.
Caption: Potential anti-inflammatory mechanism of Hexamidine via serine protease inhibition.
Stability Testing
Stability studies are crucial to ensure the quality, safety, and efficacy of the topical formulation over its shelf life.
Protocol 8: Stability Study Protocol
-
Batch Preparation: Prepare at least three batches of the final formulation.
-
Storage Conditions: Store the samples at different conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Intervals: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).
-
Parameters to be Tested:
-
Physical: Appearance, color, odor, pH, viscosity, phase separation.
-
Chemical: Assay of Hexamidine Isethionate, presence of degradation products.
-
Microbiological: Microbial limit testing.
-
By following these application notes and protocols, researchers can effectively formulate and evaluate Hexamidine Isethionate for topical delivery, paving the way for new therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 3. specialchem.com [specialchem.com]
- 4. nbinno.com [nbinno.com]
- 5. cir-safety.org [cir-safety.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. alterlab.co.id [alterlab.co.id]
- 8. Quantitative determination of hexamidine isethionate in pharmaceutical preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing Hexamidine Diisethionate 0.05% (Keratosept) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Franz diffusion cell and its implication in skin permeation studies [ouci.dntb.gov.ua]
Application Notes and Protocols: Hexamidine Isethionate in Acanthamoeba Keratitis Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hexamidine isethionate in preclinical research models of Acanthamoeba keratitis (AK). This document includes detailed protocols for in vitro assays, a summary of reported efficacy data, and a putative mechanism of action.
Introduction
Acanthamoeba keratitis is a severe and painful corneal infection caused by the ubiquitous free-living amoeba, Acanthamoeba spp. The dual life cycle of the organism, consisting of a motile trophozoite stage and a dormant, highly resistant cyst stage, presents a significant therapeutic challenge. Hexamidine isethionate, a diamidine antiseptic, is a key component of the combination therapies used to treat AK.[1][2] It has demonstrated efficacy against both the trophozoite and cyst forms of Acanthamoeba.[3][4] These notes are intended to guide researchers in the standardized evaluation of hexamidine isethionate and other novel compounds in AK research models.
Mechanism of Action
The precise molecular signaling pathway of hexamidine isethionate in Acanthamoeba is not fully elucidated. However, it is generally accepted that as a cationic diamidine, its primary mode of action involves the disruption of cellular integrity through multiple mechanisms.[2][3][5] The proposed mechanism involves an initial electrostatic interaction with the negatively charged components of the amoeba's cell membrane, leading to increased membrane permeability and subsequent downstream effects. These include the denaturation of essential cytosolic proteins and inhibition of DNA synthesis, ultimately resulting in cell death.[3][5]
Caption: Proposed mechanism of action for hexamidine isethionate against Acanthamoeba.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of hexamidine isethionate against Acanthamoeba trophozoites and cysts as reported in the literature. These values can vary depending on the Acanthamoeba species, strain, and the specific assay conditions used.
Table 1: Efficacy of Hexamidine Isethionate Against Acanthamoeba Trophozoites
| Parameter | Concentration Range (µg/mL) | Reference(s) |
| Minimum Trophozoite Amebicidal Concentration (MTAC) | 7.5 - 31.3 | [3] |
Table 2: Efficacy of Hexamidine Isethionate Against Acanthamoeba Cysts
| Parameter | Concentration Range (µg/mL) | Reference(s) |
| Minimum Cysticidal Concentration (MCC) | 222 - 250 | [3] |
Experimental Protocols
Standardized protocols are crucial for the reproducible evaluation of anti-amoebic compounds. The following sections detail essential in vitro methodologies.
Protocol 1: Acanthamoeba Trophozoite Culture
This protocol describes the axenic cultivation of Acanthamoeba trophozoites for use in drug susceptibility assays.
Materials:
-
Acanthamoeba strain (e.g., A. castellanii ATCC 30234)
-
Proteose Peptone-Yeast Extract-Glucose (PYG) medium
-
Sterile tissue culture flasks (75 cm²)
-
Incubator (25-30°C)
-
Hemocytometer or automated cell counter
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Aseptically inoculate a 75 cm² tissue culture flask containing 10 mL of pre-warmed PYG medium with cryopreserved or a previous culture of Acanthamoeba trophozoites.
-
Incubate the flask at 25-30°C.
-
Monitor the culture daily for trophozoite growth and confluence using an inverted microscope. Trophozoites will appear as motile, amoeboid cells attached to the flask surface.
-
Once the culture reaches approximately 80-90% confluence (typically 2-3 days), harvest the trophozoites.
-
To detach the adherent trophozoites, gently tap the side of the flask or use a cell scraper.
-
Transfer the cell suspension to a sterile centrifuge tube and centrifuge at 500 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in sterile PBS.
-
Wash the cells by repeating the centrifugation and resuspension steps twice more with sterile PBS.
-
After the final wash, resuspend the trophozoites in the desired medium for the subsequent assay and determine the cell concentration using a hemocytometer. Adjust the cell density as required for the specific assay.
Caption: Workflow for Acanthamoeba trophozoite culture.
Protocol 2: Acanthamoeba Encystment
This protocol describes the induction of encystment to generate mature cysts for cysticidal assays.
Materials:
-
Confluent culture of Acanthamoeba trophozoites
-
Neff's encystment medium (0.1 M KCl, 8 mM MgSO₄·7H₂O, 0.4 mM CaCl₂·2H₂O, 1 mM NaHCO₃, 20 mM 2-amino-2-methyl-1,3-propanediol, pH 8.8) or non-nutrient agar (NNA) plates
-
Sterile centrifuge tubes
-
Sterile PBS
Procedure:
-
Harvest trophozoites from a confluent culture as described in Protocol 1.
-
Wash the trophozoites three times with sterile PBS.
-
For liquid encystment: Resuspend the trophozoite pellet in Neff's encystment medium to a density of 1 x 10⁶ cells/mL in a sterile culture flask.
-
Incubate the flask at 25-30°C for 7-14 days, with gentle agitation.
-
For plate encystment: Resuspend the trophozoite pellet in a small volume of PBS and spread the suspension onto NNA plates.
-
Incubate the plates at 25-30°C for 7-14 days.
-
Monitor the formation of cysts using an inverted microscope. Mature cysts will appear as double-walled, spherical, and non-motile.
-
Harvest the cysts by scraping the surface of the plate or by centrifugation of the liquid culture.
-
Wash the harvested cysts three times with sterile PBS to remove any remaining trophozoites and encystment medium.
-
Resuspend the final cyst pellet in the desired assay medium and determine the cyst concentration.
Caption: Workflow for Acanthamoeba encystment.
Protocol 3: In Vitro Amoebicidal Assay
This protocol is for determining the amoebicidal activity of hexamidine isethionate against Acanthamoeba trophozoites.
Materials:
-
Acanthamoeba trophozoite suspension (Protocol 1)
-
Hexamidine isethionate stock solution
-
Sterile 96-well microtiter plates
-
PYG medium or other suitable assay medium
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
Incubator (25-30°C)
Procedure:
-
Prepare serial dilutions of hexamidine isethionate in the assay medium in a 96-well plate. Include a drug-free control (negative control) and a control with a known amoebicidal agent (positive control).
-
Adjust the concentration of the trophozoite suspension to 2 x 10⁵ cells/mL in the assay medium.
-
Add 50 µL of the trophozoite suspension to each well of the 96-well plate containing 50 µL of the drug dilutions, resulting in a final volume of 100 µL and a final cell density of 1 x 10⁵ cells/mL.
-
Incubate the plate at 25-30°C for 24 hours.
-
After incubation, add 10 µL of 0.4% trypan blue solution to each well and mix gently.
-
Incubate for 3-5 minutes at room temperature.
-
Using a hemocytometer, count the number of viable (unstained) and non-viable (blue-stained) trophozoites for each drug concentration and the controls.
-
Calculate the percentage of non-viable trophozoites for each concentration.
-
The Minimum Trophozoite Amebicidal Concentration (MTAC) is the lowest concentration of the drug that results in 100% non-viability.
Protocol 4: In Vitro Cysticidal Assay
This protocol is to determine the cysticidal activity of hexamidine isethionate against Acanthamoeba cysts.
Materials:
-
Acanthamoeba cyst suspension (Protocol 2)
-
Hexamidine isethionate stock solution
-
Sterile 96-well microtiter plates
-
PYG medium
-
Non-nutrient agar (NNA) plates seeded with a lawn of E. coli
-
Incubator (25-30°C)
Procedure:
-
Prepare serial dilutions of hexamidine isethionate in a suitable buffer (e.g., PBS) in sterile microcentrifuge tubes.
-
Adjust the concentration of the mature cyst suspension to 1 x 10⁵ cysts/mL.
-
Add an equal volume of the cyst suspension to each drug dilution and to a drug-free control tube.
-
Incubate the tubes at 25-30°C for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, centrifuge the tubes to pellet the cysts and wash them three times with sterile PBS to remove the drug.
-
Resuspend the final cyst pellet in a small volume of PBS.
-
Inoculate the entire volume of the resuspended cysts onto an NNA plate seeded with E. coli.
-
Incubate the plates at 25-30°C for up to 14 days.
-
Observe the plates daily for the emergence of trophozoites from the cysts (excystment) and their subsequent replication on the bacterial lawn.
-
The Minimum Cysticidal Concentration (MCC) is the lowest concentration of the drug that results in no observable trophozoite growth after 14 days of incubation.[6]
Caption: General workflow for in vitro amoebicidal and cysticidal assays.
References
- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 2. tvst.arvojournals.org [tvst.arvojournals.org]
- 3. Acanthamoeba Keratitis: an update on amebicidal and cysticidal drug screening methodologies and potential treatment with azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activities of Therapeutic Agents and Myristamidopropyl Dimethylamine against Acanthamoeba Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery against Acanthamoeba Infections: Present Knowledge and Unmet Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Practical Complete-Kill Assay to Evaluate Anti-Acanthamoeba Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application of Hexamidine in Studying Bacterial Biofilm Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamidine is a cationic antiseptic agent belonging to the bisbiguanide family, known for its broad-spectrum antimicrobial activity. Its application in the study of bacterial biofilm formation is of significant interest due to the increasing challenge of biofilm-associated infections in clinical and industrial settings. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection against conventional antimicrobial treatments. Understanding the efficacy and mechanism of action of compounds like Hexamidine against biofilms is crucial for the development of novel anti-biofilm strategies.
These application notes provide a comprehensive overview of the use of Hexamidine in biofilm research, including its mechanism of action, quantitative data on its efficacy (primarily using its close analog, Chlorhexidine, due to limited public data on Hexamidine), and detailed experimental protocols.
Mechanism of Action
The primary mechanism of action of Hexamidine, like other bisbiguanides, involves the disruption of the bacterial cell membrane. As a cationic molecule, Hexamidine electrostatically interacts with negatively charged components of the bacterial cell wall, such as phospholipids and teichoic acids. This binding leads to a loss of membrane integrity, causing leakage of intracellular components and ultimately, cell death.
In the context of biofilms, Hexamidine's action is multifaceted:
-
Inhibition of Initial Attachment: By altering the surface charge of bacterial cells, Hexamidine can interfere with the initial adhesion of planktonic bacteria to surfaces, a critical first step in biofilm formation.
-
Disruption of the Biofilm Matrix: Hexamidine can interact with the negatively charged components of the EPS matrix, potentially weakening its structure and facilitating the penetration of the antiseptic to the embedded bacteria.
-
Killing of Biofilm-Embedded Bacteria: For the bacteria within the biofilm, Hexamidine exerts its bactericidal effect by disrupting their cell membranes. However, the dense and complex nature of the biofilm matrix can limit the penetration of the agent, often requiring higher concentrations to be effective compared to planktonic bacteria.
Data Presentation: Efficacy of Bisbiguanides Against Bacterial Biofilms
Quantitative data specifically for Hexamidine's anti-biofilm activity is not extensively available in publicly accessible literature. Therefore, the following tables summarize the efficacy of its close structural and functional analog, Chlorhexidine, against key biofilm-forming bacteria, Pseudomonas aeruginosa and Staphylococcus aureus. These values provide a strong indication of the expected performance of Hexamidine.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of Chlorhexidine against Staphylococcus aureus
| Parameter | Concentration (µg/mL) | Reference |
| MIC | 1 - 4 | [1] |
| MBIC | 125 | [2] |
| MBEC | 250 | [2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MBIC (Minimum Biofilm Inhibitory Concentration) is the lowest concentration to prevent biofilm formation. MBEC (Minimum Biofilm Eradication Concentration) is the lowest concentration to eradicate a pre-formed biofilm.
Table 2: Anti-biofilm Activity of Chlorhexidine against Pseudomonas aeruginosa
| Parameter | Observation | Reference |
| Sub-MIC levels | Can induce biofilm formation | [3] |
| Biofilm Eradication | Requires significantly higher concentrations than MIC | [4] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the anti-biofilm properties of Hexamidine.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of Hexamidine that inhibits the visible growth of a bacterial strain in its planktonic form.
Materials:
-
Hexamidine diisethionate stock solution (sterile)
-
96-well flat-bottom microtiter plates (sterile)
-
Bacterial culture (e.g., P. aeruginosa, S. aureus) grown to mid-log phase
-
Appropriate sterile growth medium (e.g., Tryptic Soy Broth - TSB, Mueller-Hinton Broth - MHB)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into 5 mL of sterile broth.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.4-0.6).
-
Adjust the bacterial suspension with sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of Hexamidine:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the Hexamidine stock solution (at the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (bacterial growth without Hexamidine).
-
Well 12 will serve as the negative control (sterile broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Hexamidine in which no visible growth is observed.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration with an OD₆₀₀ similar to the negative control.
-
Protocol 2: Biofilm Formation Inhibition Assay (Crystal Violet Method)
This protocol quantifies the ability of Hexamidine to inhibit the formation of bacterial biofilms.
Materials:
-
Hexamidine diisethionate stock solution (sterile)
-
96-well flat-bottom microtiter plates (sterile)
-
Bacterial culture (e.g., P. aeruginosa, S. aureus)
-
Appropriate sterile growth medium (e.g., TSB supplemented with 1% glucose for S. aureus)
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% (v/v) Ethanol
-
Microplate reader
Procedure:
-
Inoculum and Hexamidine Preparation:
-
Prepare the bacterial inoculum as described in Protocol 1.
-
In a 96-well plate, prepare serial dilutions of Hexamidine in the appropriate growth medium as described in Protocol 1.
-
-
Biofilm Formation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the Hexamidine dilutions and the positive control well.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Washing:
-
Gently aspirate the planktonic cells and medium from each well.
-
Wash the wells three times with 200 µL of sterile PBS. Be careful not to disturb the attached biofilm.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[3]
-
-
Washing:
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS to remove excess stain.
-
-
Solubilization:
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[3]
-
Incubate for 10-15 minutes with gentle shaking.
-
-
Quantification:
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [1 - (OD_test / OD_control)] * 100
-
Protocol 3: Biofilm Eradication Assay
This protocol determines the concentration of Hexamidine required to eradicate a pre-formed biofilm.
Materials:
-
Same as Protocol 2
Procedure:
-
Biofilm Formation:
-
Prepare the bacterial inoculum and add 200 µL to each well of a 96-well plate (except the negative control).
-
Incubate at 37°C for 24-48 hours to allow for mature biofilm formation.
-
-
Treatment with Hexamidine:
-
Gently aspirate the planktonic cells and medium.
-
Wash the wells twice with 200 µL of sterile PBS.
-
Add 200 µL of various concentrations of Hexamidine in fresh sterile broth to the wells. Include a positive control with broth only.
-
Incubate for a further 24 hours at 37°C.
-
-
Quantification of Remaining Biofilm:
-
Following treatment, quantify the remaining viable biofilm using either:
-
Crystal Violet Staining: Follow steps 3-7 from Protocol 2 to assess the remaining biofilm biomass.
-
Colony Forming Unit (CFU) Counting:
-
Wash the wells twice with PBS.
-
Add 200 µL of sterile PBS to each well and scrape the biofilm from the surface.
-
Serially dilute the resulting bacterial suspension in PBS and plate onto appropriate agar plates.
-
Incubate the plates at 37°C for 24-48 hours and count the colonies to determine the number of viable bacteria.
-
-
-
Visualization of Concepts
Signaling Pathways and Mechanisms
While the direct impact of Hexamidine on specific signaling pathways is not well-documented, its mechanism of action and the general bacterial response to cell envelope stress suggest an indirect influence on pathways that regulate biofilm formation, such as quorum sensing and cyclic-di-GMP (c-di-GMP) signaling.
References
Application Notes and Protocols: Hexamidine Isethionate as a Preservative in Experimental Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamidine isethionate is a cationic antiseptic and preservative agent known for its broad-spectrum antimicrobial activity against bacteria, fungi, and yeasts.[1][2][3][4] Its favorable safety profile and efficacy at low concentrations make it a valuable preservative for experimental formulations in the pharmaceutical and cosmetic industries.[1][2] This document provides detailed application notes, experimental protocols, and visual representations to guide researchers in utilizing hexamidine isethionate as a preservative in their formulations. Recommended usage concentrations typically range from 0.01% to 0.1%.[2]
Data Presentation: Antimicrobial Efficacy of Hexamidine Isethionate
Table 1: Minimum Inhibitory Concentration (MIC) of Hexamidine Isethionate
| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) |
| Staphylococcus aureus | e.g., ATCC 6538 | Data to be determined |
| Pseudomonas aeruginosa | e.g., ATCC 9027 | Data to be determined |
| Escherichia coli | e.g., ATCC 8739 | Data to be determined |
| Candida albicans | e.g., ATCC 10231 | Data to be determined |
| Aspergillus brasiliensis | e.g., ATCC 16404 | Data to be determined |
Table 2: Zone of Inhibition for Hexamidine Isethionate
| Microorganism | Strain (e.g., ATCC) | Disk Concentration (µg) | Zone of Inhibition (mm) |
| Staphylococcus aureus | e.g., ATCC 6538 | Data to be determined | Data to be determined |
| Pseudomonas aeruginosa | e.g., ATCC 9027 | Data to be determined | Data to be determined |
| Escherichia coli | e.g., ATCC 8739 | Data to be determined | Data to be determined |
| Candida albicans | e.g., ATCC 10231 | Data to be determined | Data to be determined |
| Aspergillus brasiliensis | e.g., ATCC 16404 | Data to be determined | Data to be determined |
Antimicrobial Activity from a Formulation Study
A study on a commercial ophthalmic solution containing 0.05% hexamidine diisethionate demonstrated its in-vitro antimicrobial activity. The following table summarizes the time-kill results from this study.
Table 3: Time-Kill Study of 0.05% Hexamidine Diisethionate Ophthalmic Solution [5]
| Microorganism | Strain | Time to Eradication |
| Staphylococcus aureus | ATCC 43300 | 1 minute |
| Staphylococcus aureus | Clinical Isolate | 1 minute |
| Staphylococcus epidermidis | Clinical Isolate | 1 minute |
| Candida species (5 species) | - | 1 minute |
| Pseudomonas aeruginosa | ATCC 27853 & Clinical Isolate | 24 hours |
Mechanism of Action
Hexamidine isethionate exerts its antimicrobial effect through a multi-faceted mechanism, primarily targeting the microbial cell membrane and nucleic acid synthesis.
Caption: Proposed mechanism of action for hexamidine isethionate.
Experimental Protocols
Preservative Efficacy Testing (PET)
Preservative efficacy testing, or challenge testing, is essential to determine if the preservative system in a formulation is effective in preventing microbial growth. The two most common methods are the USP <51> and ISO 11930.
Objective: To evaluate the effectiveness of a preservative system in a product.
Materials:
-
Test product
-
Challenge microorganisms (ATCC strains): Staphylococcus aureus (6538), Pseudomonas aeruginosa (9027), Escherichia coli (8739), Candida albicans (10231), Aspergillus brasiliensis (16404)
-
Culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)
-
Sterile saline
-
Sterile containers
-
Incubator
Protocol:
-
Preparation of Inoculum: Prepare standardized suspensions of each challenge microorganism to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation of Product: Inoculate separate containers of the test product with each of the five microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.
-
Incubation: Store the inoculated containers at 20-25°C.
-
Sampling and Plating: At specified intervals (typically 0, 7, 14, and 28 days), withdraw a sample from each container and determine the number of viable microorganisms using standard plate count methods.
-
Interpretation of Results: The effectiveness of the preservative is determined by the log reduction in the microbial count at each time point, as specified in the USP <51> criteria for the product category.
Objective: To assess the overall antimicrobial protection of a cosmetic product.
Materials:
-
Test product
-
Challenge microorganisms (ATCC strains): Staphylococcus aureus (6538), Pseudomonas aeruginosa (9027), Escherichia coli (8739), Candida albicans (10231), Aspergillus brasiliensis (16404)
-
Culture media
-
Neutralizing broth
-
Sterile containers
-
Incubator
Protocol:
-
Preparation of Inoculum: Prepare standardized suspensions of each challenge microorganism.
-
Inoculation of Product: Inoculate the test product with a calibrated inoculum of each test microorganism.
-
Incubation: Store the inoculated product at room temperature.
-
Sampling and Enumeration: At specified intervals (7, 14, and 28 days), measure the changes in the microorganism count using appropriate enumeration techniques.
-
Evaluation Criteria: The antimicrobial protection is considered effective if the log reduction meets the criteria defined in ISO 11930. For bacteria, a 3-log reduction by day 14 with no increase thereafter is generally required. For yeast and mold, no increase from the initial count is the typical criterion.
Cytotoxicity Assays
Cytotoxicity assays are important for evaluating the potential of a new formulation to cause cell damage.
Objective: To assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cell line (e.g., HaCaT keratinocytes)
-
Cell culture medium
-
Test formulation containing hexamidine isethionate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the test formulation for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Objective: To determine the accumulation of neutral red dye in the lysosomes of viable cells.
Materials:
-
Cell line
-
Cell culture medium
-
Test formulation
-
Neutral Red solution
-
Desorb solution (e.g., acidified ethanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Neutral Red Incubation: After treatment, incubate the cells with a medium containing Neutral Red for approximately 3 hours.
-
Washing: Wash the cells to remove any unincorporated dye.
-
Dye Extraction: Add the desorb solution to each well to extract the dye from the cells.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 540 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Experimental Workflow for Formulation Evaluation
The following diagram outlines a logical workflow for evaluating a new experimental formulation containing hexamidine isethionate.
Caption: Workflow for evaluating a new formulation.
Conclusion
Hexamidine isethionate is a potent and versatile preservative for a wide range of experimental formulations. Its broad-spectrum antimicrobial activity and favorable safety profile make it an excellent choice for ensuring product integrity. The protocols and data presentation formats provided in these application notes offer a comprehensive guide for researchers to effectively incorporate and evaluate hexamidine isethionate in their development work. It is crucial to perform thorough testing, including preservative efficacy and cytotoxicity studies, to ensure the final formulation is both stable and safe for its intended use.
References
- 1. Hexamidine Diisethionate: A Highly Effective, Broad-Spectrum Antimicrobial Agent and Preservative_Chemicalbook [chemicalbook.com]
- 2. Activity of Antiseptics Against Pseudomonas aeruginosa and Its Adaptation Potential [mdpi.com]
- 3. Disk Diffusion Method for Determining Susceptibilities of Candida spp. to MK-0991 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing Hexamidine Diisethionate 0.05% (Keratosept) - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexamidine Diisethionate for Studying Skin Microbiome Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamidine diisethionate is a broad-spectrum cationic antimicrobial agent known for its efficacy against a wide range of bacteria, fungi, and yeasts.[1][2][3][4] Its excellent skin and mucous membrane tolerability makes it a valuable compound in both cosmetic and pharmaceutical applications, particularly for topical treatments.[5][6][7][8] For researchers studying the skin microbiome, hexamidine diisethionate serves as a useful tool to investigate the roles of specific microbes in skin health and disease, modulate microbial communities, and assess the antimicrobial efficacy of formulations. It is particularly effective against microorganisms implicated in common skin conditions, such as Cutibacterium acnes (acne), Staphylococcus epidermidis, Staphylococcus aureus, and Malassezia species (dandruff and seborrheic dermatitis).[1][2][5] This document provides detailed application notes and protocols for its use in a research setting.
Mechanism of Action
The antimicrobial activity of hexamidine diisethionate is primarily due to its cationic nature.[1] The positively charged molecules interact with the negatively charged components of microbial cell membranes, such as phospholipids.[1] This interaction disrupts the membrane's integrity, leading to the leakage of essential intracellular components and ultimately causing cell death.[1][3] This broad-spectrum mechanism is effective against both gram-positive and gram-negative bacteria, as well as fungi.[1][3]
Caption: Hexamidine diisethionate's cationic binding and disruption of the microbial cell membrane.
Applications in Skin Microbiome Research
-
Selective Modulation: Investigating the impact of reducing specific microbial populations (e.g., C. acnes, S. aureus) on the overall skin microbiome composition and host response.
-
Anti-Biofilm Studies: Assessing the efficacy of hexamidine diisethionate in preventing or disrupting biofilms formed by skin-relevant microbes.[9][10]
-
Minimum Inhibitory Concentration (MIC) Determination: Establishing the lowest concentration of hexamidine diisethionate required to inhibit the growth of specific bacterial or fungal strains isolated from the skin.
-
Host-Microbe Interaction Models: In co-culture models with keratinocytes, hexamidine can be used to eliminate or reduce the microbial component to study the host's inflammatory response.[8][11]
Quantitative Data Summary
The following tables summarize the known antimicrobial spectrum and efficacy of hexamidine diisethionate against key skin microorganisms.
Table 1: Antimicrobial Spectrum of Hexamidine Diisethionate
| Microorganism Type | Species | Relevance to Skin |
|---|---|---|
| Gram-Positive Bacteria | Cutibacterium acnes (formerly Propionibacterium acnes) | Acne vulgaris[1][11] |
| Staphylococcus aureus | Atopic dermatitis, opportunistic pathogen[3][12] | |
| Staphylococcus epidermidis | Commensal, opportunistic pathogen[1][12] | |
| Corynebacterium spp. | Commensal[2] | |
| Gram-Negative Bacteria | Pseudomonas aeruginosa | Opportunistic pathogen[3][13] |
| Escherichia coli | Contaminant[3] | |
| Yeasts & Fungi | Malassezia spp. (e.g., Pityrosporum ovum) | Dandruff, seborrheic dermatitis[1][2] |
| | Candida spp. (e.g., C. albicans) | Fungal infections[3][12] |
Table 2: Time-Kill Efficacy of 0.05% Hexamidine Diisethionate Solution (In Vitro)
| Microorganism | Time to Eradication |
|---|---|
| Staphylococcus aureus (ATCC & clinical isolate) | 1 minute[12] |
| Staphylococcus epidermidis (clinical isolate) | 1 minute[12] |
| Candida spp. (5 species) | 1 minute[12] |
| Pseudomonas spp. | 24 hours[12][13] |
Experimental Protocols
Protocol 1: In Vitro Time-Kill Kinetic Assay
This protocol is adapted from established methodologies to assess the bactericidal or fungicidal activity of hexamidine diisethionate over time.[12][13]
Objective: To determine the rate at which hexamidine diisethionate kills a specific microbial strain.
Materials:
-
Hexamidine diisethionate solution (e.g., 0.1% w/v in sterile deionized water).[2][5]
-
Target microorganism (e.g., S. aureus, C. acnes).
-
Appropriate growth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth).
-
Appropriate agar plates (e.g., Tryptic Soy Agar, Blood Agar).
-
Sterile saline solution (0.9% NaCl) or Phosphate-Buffered Saline (PBS).
-
Sterile test tubes, micropipettes, and spreader.
-
Incubator set to the appropriate temperature (e.g., 37°C).[12]
-
Spectrophotometer or McFarland standards.
Procedure:
-
Prepare Inoculum: Culture the target microorganism overnight in the appropriate broth.
-
Harvest the cells by centrifugation, wash with sterile saline, and resuspend in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]
-
Exposure: Create a 1:100 dilution of the inoculum into the hexamidine diisethionate solution to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL. A control tube should be prepared with sterile saline instead of the hexamidine solution.
-
Incubate the tubes at 37°C.[12]
-
Sampling: At predetermined time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 100 µL) from each tube.[12]
-
Neutralization & Plating: Immediately perform serial dilutions of the aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours; anaerobically for C. acnes).
-
Quantification: Count the colonies on the plates to determine the number of viable cells (CFU/mL) at each time point.
-
Analysis: Plot log₁₀ CFU/mL versus time to visualize the kill kinetics.
References
- 1. nbinno.com [nbinno.com]
- 2. Hexamidine Diisethionate | Cosmetic Ingredients Guide [ci.guide]
- 3. nbinno.com [nbinno.com]
- 4. Hexamidine diisethionate-application, Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 5. Hexamidine Diisethionate: A Highly Effective, Broad-Spectrum Antimicrobial Agent and Preservative_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Hexamidine diisethionate: properties and applications in skin health_Chemicalbook [chemicalbook.com]
- 9. An in vivo approach for revealing physiological properties of human scalp microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. yihuipharm.com [yihuipharm.com]
- 12. In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing Hexamidine Diisethionate 0.05% (Keratosept) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Protocol for Determining the Efficacy of Hexamidine Against Staphylococcus aureus
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexamidine is a cationic antiseptic agent belonging to the diamidine group, known for its broad-spectrum antimicrobial activity.[1] It is commonly used as a preservative in cosmetics and pharmaceutical products.[] The primary mechanism of action of hexamidine and other cationic antiseptics is the disruption of the bacterial cell membrane's integrity.[1][3] This leads to the leakage of intracellular components and ultimately, cell death. This document provides detailed protocols for evaluating the in vitro efficacy of Hexamidine diisethionate against the gram-positive bacterium Staphylococcus aureus, a significant human pathogen. The described methods include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics.
Mechanism of Action of Hexamidine
Hexamidine's antibacterial effect stems from its cationic nature, which facilitates an electrostatic interaction with the negatively charged components of the bacterial cell envelope, such as teichoic acids in gram-positive bacteria. This initial binding is followed by the disruption of the cytoplasmic membrane, leading to a loss of membrane potential, leakage of essential cytoplasmic contents like potassium ions and ATP, and subsequent cell death.
Caption: Proposed mechanism of Hexamidine action on S. aureus.
Experimental Protocols
Materials and Reagents
-
Hexamidine diisethionate (CAS 659-40-5)
-
Staphylococcus aureus strains:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA)
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Sterile deionized water, Propylene glycol, or Ethanol (for stock solution)[6][7]
-
Sterile 96-well microtiter plates
-
Sterile culture tubes and flasks
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Preparation of Hexamidine Stock Solution
Hexamidine diisethionate is soluble in water, propylene glycol, and ethanol.[6][7] Prepare a stock solution of Hexamidine diisethionate (e.g., 10 mg/mL) in a suitable sterile solvent. Further dilutions should be made in sterile CAMHB to achieve the desired concentrations for the assays.
Bacterial Inoculum Preparation
-
From a fresh culture (18-24 hours) of S. aureus on a TSA plate, select 3-5 isolated colonies.
-
Transfer the colonies to a tube containing sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).
-
For the assays, this suspension will be further diluted as described in the respective protocols.
Caption: Workflow for S. aureus inoculum preparation.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
-
Preparation of Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the highest concentration of Hexamidine to be tested to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no Hexamidine).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the appropriate volume of the diluted bacterial suspension to wells 1-11.
-
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of Hexamidine in which there is no visible bacterial growth (turbidity).
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9]
-
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
-
Incubation: Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.[10][11]
-
Preparation:
-
Prepare flasks containing CAMHB with various concentrations of Hexamidine (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Include a growth control flask without Hexamidine.
-
-
Inoculation: Inoculate each flask with the S. aureus suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling:
-
Incubate the flasks at 35 ± 2°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Enumeration:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto MHA plates.
-
Incubate the plates at 35 ± 2°C for 18-24 hours and count the colonies to determine the CFU/mL at each time point.
-
-
Interpretation: A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[10][11]
Data Presentation
Table 1: MIC and MBC of Hexamidine against S. aureus
| S. aureus Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| ATCC 25923 | ||||
| ATCC 33591 | ||||
| Clinical Isolate 1 |
Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.
Table 2: Time-Kill Kinetics of Hexamidine against S. aureus ATCC 25923
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 24 |
Quality Control
For all antimicrobial susceptibility tests, it is crucial to include quality control strains with known susceptibility profiles to ensure the accuracy and reproducibility of the results.[5][12] For S. aureus, ATCC 25923 is a commonly used quality control strain. The obtained MIC values should fall within the expected range for this strain with standard control antibiotics.
Safety Precautions
Standard microbiological safety practices should be followed when handling bacterial cultures. All work should be performed in a biological safety cabinet. Personal protective equipment, including lab coats, gloves, and eye protection, should be worn. All contaminated materials must be decontaminated before disposal. Hexamidine diisethionate should be handled according to its Safety Data Sheet (SDS).
References
- 1. Hexamidine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Chlorhexidine Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. microbiologyclass.net [microbiologyclass.net]
- 6. Hexamidine Diisethionate: A Highly Effective, Broad-Spectrum Antimicrobial Agent and Preservative_Chemicalbook [chemicalbook.com]
- 7. CAS 659-40-5: Hexamidine diisethionate | CymitQuimica [cymitquimica.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. scribd.com [scribd.com]
- 10. emerypharma.com [emerypharma.com]
- 11. benchchem.com [benchchem.com]
- 12. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Hexamidine isethionate solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Hexamidine isethionate in in vitro assays.
Troubleshooting Guide
This guide addresses common issues encountered when working with Hexamidine isethionate in experimental settings.
Q1: My Hexamidine isethionate solution is cloudy or has formed a precipitate after I added it to my cell culture media. What should I do?
A1: Cloudiness or precipitation upon addition to aqueous media is a common issue related to the compound's solubility. Follow this troubleshooting workflow to identify and resolve the problem.
Troubleshooting Workflow for Precipitation
Caption: Troubleshooting workflow for identifying the cause of precipitation.
Q2: I'm dissolving my Hexamidine isethionate in DMSO, but it still precipitates in the media. How can I prevent this?
A2: While Hexamidine isethionate is soluble in DMSO, the key challenge is its transition into the aqueous environment of cell culture media. This is often due to "solvent shock," where the compound rapidly leaves the DMSO and crashes out of the aqueous solution.
Key recommendations:
-
Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution. A key technique is to add the compound stock solution directly to pre-warmed media with rapid mixing to avoid localized high concentrations that can trigger precipitation.[1]
-
Adjust Final Solvent Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[1] Keeping the final DMSO concentration as high as is tolerable for your specific cell line can improve compound solubility.[1] Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[1]
-
Use Serum: For many applications, diluting the compound into serum-containing medium is effective. Proteins in the serum, such as albumin, can bind to the compound and help keep it in solution.[1]
Frequently Asked Questions (FAQs)
Q1: What is Hexamidine isethionate and which form is best for solubility?
A1: Hexamidine is an antiseptic and disinfectant compound. It is primarily used as its diisethionate salt (Hexamidine diisethionate), which is more water-soluble than the dihydrochloride form.[2] For experimental purposes, Hexamidine diisethionate is the recommended form.
Q2: What are the best solvents for preparing a Hexamidine isethionate stock solution?
A2: Hexamidine diisethionate is soluble in water.[3] For cell-based assays, Dimethyl sulfoxide (DMSO) is commonly used to prepare concentrated stock solutions. While the compound is soluble in DMSO, its subsequent dilution into aqueous media must be handled carefully to avoid precipitation.[4] A study also evaluated its stability in various solvents, showing good stability over 120 hours in PBS, Propylene Glycol (PG), PEG 200, and Glycerol.[5]
Q3: Is there quantitative data on the solubility of Hexamidine isethionate in different solvents?
A3: Yes, a study investigated the solubility of Hexamidine diisethionate (HEX D) at 32°C in several solvents. The data is summarized below.
| Solvent/Vehicle System | Solubility of Hexamidine Diisethionate (mg/mL) | Reference |
| Propylene Glycol (PG) | > 1.0 | [5] |
| Polyethylene Glycol 200 (PEG 200) | > 1.0 | [5] |
| Glycerol | > 1.0 | [5] |
| Transcutol® P (TC) | 0.37 | [5][6] |
| PG:PGML (50:50) | 0.44 ± 0.02 | [6] |
| Glycerol:PGML (50:50) | 0.46 ± 0.03 | [6] |
| PEG 200:PGML (50:50) | 0.36 ± 0.02 | [6] |
| PEG 200:DMI (50:50) | 0.55 ± 0.04 | [6] |
Data presented as Mean ± S.D. where available.
Q4: Can I filter my final media to remove the precipitate?
A4: Filtering is generally not recommended as a solution for precipitation.[1] When you filter the solution, you are removing an unknown amount of the active compound, which makes the final concentration inaccurate and your experimental results unreliable. The better approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.[1]
Q5: What is the mechanism of action for Hexamidine?
A5: The exact mechanism of its biocidal action is not fully known. However, it is presumed to be similar to quaternary ammonium compounds. This involves binding to the negatively charged lipid membranes of pathogens, leading to the disruption of the cell wall and loss of integrity.[2][7]
Proposed Mechanism of Action
Caption: Proposed mechanism of Hexamidine binding to and disrupting pathogen membranes.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Hexamidine Isethionate Stock Solution in DMSO
Molecular Weight of Hexamidine Diisethionate: 606.7 g/mol [8]
-
Weighing: Accurately weigh 6.07 mg of Hexamidine diisethionate powder.
-
Dissolving: Add 1 mL of sterile, cell culture-grade DMSO to the powder.[9]
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but do not overheat.[9]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Recommended Method for Adding Hexamidine Isethionate to Cell Culture Media
This protocol is designed to minimize precipitation when diluting the DMSO stock solution into your aqueous cell culture medium.
References
- 1. benchchem.com [benchchem.com]
- 2. Hexamidine - Wikipedia [en.wikipedia.org]
- 3. cir-safety.org [cir-safety.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Hexamidine Diisethionate | C24H38N4O10S2 | CID 3080571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Preventing Hexamidine Isethionate Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of Hexamidine isethionate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Hexamidine isethionate and why is it used in cell culture experiments?
A1: Hexamidine isethionate is a cationic antiseptic and disinfectant agent with a broad spectrum of antimicrobial activity.[1] In research settings, it is often used for its antimicrobial properties to prevent contamination in cell cultures, or as an active compound in studies related to its biocidal or other biological effects.[2][3] Its diisethionate salt form is generally preferred for its higher water solubility compared to other salts like the dihydrochloride form.[4]
Q2: What are the common causes of Hexamidine isethionate precipitation in culture media?
A2: Precipitation of Hexamidine isethionate in cell culture media is often due to a combination of its chemical properties and its interaction with the complex environment of the media. Key causes include:
-
Interaction with Media Components: As a cationic molecule, Hexamidine can interact with anionic components in the culture media, such as phosphate ions from Phosphate-Buffered Saline (PBS), leading to the formation of insoluble salts.[5][6] Bicarbonate buffers, also common in media, can also influence the solubility and precipitation of compounds.[7] Additionally, proteins present in serum-containing media can potentially interact with and reduce the solubility of Hexamidine.[8]
-
pH of the Medium: The solubility of Hexamidine isethionate is pH-dependent. A shift in the pH of the culture medium outside of its optimal range (typically 7.2-7.4 for most cell lines) can decrease its solubility.[5]
-
"Solvent Shock": When a concentrated stock solution of Hexamidine isethionate (often in a solvent like DMSO) is rapidly diluted into the aqueous culture medium, the sudden change in solvent polarity can cause the compound to precipitate out of solution.
-
High Concentration: The final concentration of Hexamidine isethionate in the culture medium may exceed its solubility limit under the specific experimental conditions.
-
Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect the solubility of the compound.[5]
Q3: Can the choice of solvent for the stock solution affect precipitation?
A3: Yes, the choice of solvent and the concentration of the stock solution are critical. While Hexamidine isethionate is water-soluble,[9] high-concentration stock solutions are often prepared in organic solvents like Dimethyl Sulfoxide (DMSO) for convenience. It is crucial to ensure the final concentration of the organic solvent in the culture medium is low (typically ≤0.5%) to avoid solvent-induced precipitation and cytotoxicity.
Q4: Are there visible signs of Hexamidine isethionate precipitation?
A4: Yes, precipitation can be observed visually as cloudiness, turbidity, or the formation of fine crystalline particles in the culture medium after the addition of Hexamidine isethionate.
Troubleshooting Guide
If you encounter precipitation of Hexamidine isethionate in your culture media, follow this step-by-step guide to identify and resolve the issue.
Logical Flow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for Hexamidine isethionate precipitation.
Data Summary Table: Factors Influencing Hexamidine Isethionate Solubility
| Parameter | Observation | Recommendation |
| Solubility in PBS (pH 7.4) | Lower than in water.[5] | Be cautious with high concentrations in phosphate-buffered media. Consider reducing phosphate concentration if possible. |
| pH | Solubility is pH-dependent; the pKa of the amidino group is ~11.[5] | Ensure the culture medium is buffered to a stable physiological pH (7.2-7.4). |
| Temperature | Solubility data at 32°C is available, suggesting temperature dependence.[5] | Pre-warm the culture medium to 37°C before adding the Hexamidine isethionate stock solution. Avoid temperature shocks. |
| Solvent for Stock | Highest solubility in DMSO.[5] | Use high-purity, anhydrous DMSO for stock solutions. Keep the final DMSO concentration in the media below 0.5%. |
| Media Components | Potential for interaction with anionic species (e.g., phosphate) and proteins.[5][8] | If precipitation persists, consider a trial in a serum-free or low-phosphate medium formulation. |
Experimental Protocols
Protocol 1: Preparation of Hexamidine Isethionate Stock Solution
-
Solvent Selection: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) as the solvent.
-
Weighing: Accurately weigh the desired amount of Hexamidine isethionate powder in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution, but avoid excessive heat.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Dilution of Hexamidine Isethionate into Culture Medium
This protocol is designed to minimize "solvent shock" and reduce the likelihood of precipitation upon dilution.
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C in a water bath or incubator.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the Hexamidine isethionate stock solution in pre-warmed culture medium. For example, dilute the stock 1:10 or 1:100.
-
Final Dilution: While gently swirling the bulk of the pre-warmed culture medium, add the intermediate dilution (or the stock solution if not performing an intermediate step) drop-wise. This ensures rapid and even distribution of the compound.
-
Mixing: Gently mix the final solution by inverting the tube or swirling the flask. Avoid vigorous vortexing, which can damage media components.
-
Visual Inspection: Visually inspect the medium for any signs of precipitation before adding it to the cells.
Experimental Workflow for Preparing and Diluting Hexamidine Isethionate
References
- 1. Hesperidin, a Bioflavonoid in Cancer Therapy: A Review for a Mechanism of Action through the Modulation of Cell Signaling Pathways | MDPI [mdpi.com]
- 2. Hexamidine Diisethionate in Cosmetics and Pharmaceuticals - Industry News - News [mobelbiochem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Hexamidine - Wikipedia [en.wikipedia.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Effect of chlorhexidine digluconate on different cell types: a molecular and ultrastructural investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and characterisation of hexamidine salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. specialchem.com [specialchem.com]
Hexamidine Isethionate Aqueous Stability: Technical Support Center
Welcome to the Technical Support Center for Hexamidine Isethionate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of hexamidine isethionate in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is hexamidine isethionate and why is its stability in aqueous solutions a concern?
Hexamidine isethionate is a cationic antiseptic and preservative agent used in a variety of pharmaceutical and cosmetic products.[1] Its stability in aqueous solutions is a critical factor as degradation can lead to a loss of antimicrobial efficacy and the formation of potentially harmful byproducts. The primary degradation pathway in aqueous solutions is hydrolysis of the amidine functional groups.[2]
Q2: What are the optimal storage conditions for aqueous solutions of hexamidine isethionate?
To ensure the stability of hexamidine isethionate in aqueous solutions, it is recommended to control the pH, temperature, and protect it from light.
-
pH: The optimal pH range for the stability of hexamidine isethionate solutions is between 3.0 and 6.0.[2] At pH values above 7.5, the rate of hydrolysis of the amidine group increases significantly.[2]
-
Temperature: Solutions should be stored at controlled room temperature or refrigerated conditions. Elevated temperatures accelerate the rate of hydrolysis.
-
Light: To prevent potential photodegradation, solutions should be stored in light-resistant containers.
Q3: What are the known degradation products of hexamidine isethionate in aqueous solutions?
The primary degradation of hexamidine isethionate in aqueous solutions occurs through the hydrolysis of its two amidine functional groups. This hydrolysis leads to the formation of the corresponding amide and ultimately the carboxylic acid, releasing ammonia in the process. The core hexamethylene-bis(oxybenzene) structure is generally stable under these conditions. More extensive degradation may occur under harsh stress conditions, such as strong acids or bases at high temperatures. The identification of degradation products is typically achieved using techniques like LC-MS/MS.
Q4: Is hexamidine isethionate compatible with common excipients used in pharmaceutical and cosmetic formulations?
Compatibility with excipients is a critical consideration in formulation development. While specific compatibility data is extensive and proprietary, some general guidelines can be provided:
-
Anionic Excipients: As a cationic molecule, hexamidine isethionate can interact with anionic polymers (e.g., carbomers, xanthan gum) and surfactants (e.g., sodium lauryl sulfate), which may lead to precipitation or a decrease in antimicrobial activity.
-
Non-ionic and Cationic Excipients: Compatibility is generally better with non-ionic and cationic excipients.
-
Metal Ions: The presence of certain metal ions could potentially catalyze degradation, although specific data for hexamidine isethionate is not widely published.
It is crucial to perform compatibility studies with the specific excipients intended for your formulation.[3][4][5][6][7]
Troubleshooting Guide
Issue 1: I am observing a loss of potency of my hexamidine isethionate solution over time.
A loss of potency, as measured by a decrease in the concentration of the active ingredient, is a common sign of degradation.
Troubleshooting Steps:
-
Verify pH of the Solution: Measure the pH of your aqueous solution. If the pH is outside the optimal range of 3.0-6.0, adjust it using a suitable buffer.[2]
-
Check Storage Temperature: Ensure that the solution is stored at the recommended temperature. Avoid exposure to high temperatures.
-
Protect from Light: If the solution is not stored in a light-resistant container, transfer it to one to prevent photodegradation.
-
Review Formulation Components: Check for the presence of any incompatible excipients, particularly anionic compounds, that may be reacting with the cationic hexamidine isethionate.[3][4][5][6][7]
-
Perform a Stability-Indicating Assay: Use a validated stability-indicating method, such as HPLC, to separate the intact drug from its degradation products and accurately quantify the remaining active ingredient.
Issue 2: My hexamidine isethionate solution has become cloudy or has formed a precipitate.
Precipitation can occur due to several factors, including insolubility or interactions with other components in the formulation.
Troubleshooting Steps:
-
Assess Solubility: Hexamidine isethionate has good water solubility, but its solubility can be affected by the pH and the presence of other solutes.[1] Ensure the concentration of hexamidine isethionate is within its solubility limit under your specific formulation conditions.
-
Investigate Excipient Incompatibility: The most common cause of precipitation is the interaction between the cationic hexamidine isethionate and anionic excipients. Review your formulation for any anionic polymers, surfactants, or other ingredients.[3][4][5][6][7]
-
Evaluate pH Effects: A significant shift in pH can affect the solubility of hexamidine isethionate and its interaction with other ingredients.
-
Consider Container Interaction: While less common, interactions with the storage container can sometimes lead to issues. Ensure the container material is compatible with your formulation.
Issue 3: I am developing a stability-indicating HPLC method and am not seeing clear separation of degradation products.
A robust stability-indicating method is essential for accurately assessing the stability of hexamidine isethionate.
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the composition and pH of the mobile phase. A gradient elution may be necessary to resolve closely eluting peaks.
-
Select an Appropriate Column: A C18 column is commonly used, but other stationary phases (e.g., C8, phenyl) may provide better selectivity for your specific degradation products.
-
Generate Degradation Samples: To ensure your method is truly stability-indicating, you must challenge it with samples that have been subjected to forced degradation (see Experimental Protocols section). This will generate the degradation products you need to separate.
-
Use a Diode Array Detector (DAD): A DAD can help in identifying and tracking peaks by providing spectral information, which is useful for distinguishing between the active ingredient and its degradants.
Data Presentation
Table 1: Summary of Hexamidine Isethionate Stability in Aqueous Solution
| Parameter | Condition | Observation | Reference |
| pH Stability | pH 3.0 - 6.0 | Chemically stable. | [2] |
| pH > 7.5 | Rapid hydrolysis of the amidine group. | [2] | |
| Aqueous Stability | In water (24 hours) | 86.1% recovery observed. | [1] |
| Temperature | Elevated Temperatures | Increased rate of degradation (hydrolysis). | General chemical kinetics |
| Light Exposure | UV/Visible Light | Potential for photodegradation. | General principles of stability testing |
Experimental Protocols
Protocol 1: Forced Degradation Study of Hexamidine Isethionate in Aqueous Solution
This protocol outlines the conditions for subjecting a hexamidine isethionate solution to various stress conditions to induce degradation. These samples are crucial for developing and validating a stability-indicating analytical method.
1. Materials:
- Hexamidine Isethionate
- Purified Water (HPLC grade)
- Hydrochloric Acid (HCl), 0.1 N and 1 N
- Sodium Hydroxide (NaOH), 0.1 N and 1 N
- Hydrogen Peroxide (H₂O₂), 3%
- pH meter
- Volumetric flasks
- Photostability chamber
- Oven
2. Procedure:
- Preparation of Stock Solution: Prepare a stock solution of hexamidine isethionate in purified water at a concentration of approximately 1 mg/mL.
- Acid Hydrolysis:
- To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
- Heat the solution at 60°C for 24 hours.
- Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).
- Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
- Base Hydrolysis:
- To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
- Keep the solution at room temperature for 24 hours.
- Withdraw samples at appropriate time points.
- Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
- Oxidative Degradation:
- To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
- Keep the solution at room temperature for 24 hours, protected from light.
- Withdraw samples at appropriate time points.
- Thermal Degradation:
- Transfer an aliquot of the stock solution to a vial and heat it in an oven at 80°C for 48 hours.
- Withdraw samples at appropriate time points.
- Photolytic Degradation:
- Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
- A control sample should be wrapped in aluminum foil to protect it from light.
- Analyze the samples after the exposure period.
Protocol 2: Stability-Indicating HPLC Method for Hexamidine Isethionate
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.
1. Chromatographic Conditions (Suggested Starting Point):
- Column: C18, 4.6 mm x 250 mm, 5 µm particle size
- Mobile Phase A: 0.1% Trifluoroacetic acid in Water
- Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
- Gradient:
- 0-5 min: 10% B
- 5-20 min: 10% to 90% B
- 20-25 min: 90% B
- 25-30 min: 90% to 10% B
- 30-35 min: 10% B
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Column Temperature: 30°C
- Detection: UV at 264 nm
2. Procedure:
- Standard Preparation: Prepare a standard solution of hexamidine isethionate in the mobile phase A at a known concentration (e.g., 100 µg/mL).
- Sample Preparation: Dilute the samples from the forced degradation study with mobile phase A to a suitable concentration for analysis.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Evaluation: The method is considered stability-indicating if the degradation products are well-resolved from the parent hexamidine isethionate peak and from each other. Peak purity analysis using a DAD is recommended to confirm the specificity of the method.
Visualizations
Caption: Proposed hydrolysis pathway of hexamidine isethionate.
Caption: General workflow for assessing hexamidine isethionate stability.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. DE102015116835A1 - Stable solution of hexamidine salts in alkanediol-water mixtures with anti-microbial and skin-moisturizing action - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 6. researchgate.net [researchgate.net]
- 7. COMPATIBILITY STUDIES BETWEEN DRUGS AND EXCIPIENTS IN THE PREFORMULATION PHASE OF BUCCAL MUCOADHESIVE SYSTEMS | Semantic Scholar [semanticscholar.org]
Hexamidine Isethionate Degradation Technical Support Center
Welcome to the technical support center for Hexamidine Isethionate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of hexamidine isethionate under various stress conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Hexamidine Isethionate and what are its common uses?
A1: Hexamidine isethionate is a broad-spectrum cationic antimicrobial agent effective against bacteria, molds, and yeasts.[] It is widely used as a preservative and skin sterilizing agent in the cosmetic and personal care industries, with applications in anti-acne, oil control, and anti-dandruff products.[][2] It is also used in over-the-counter (OTC) drug products and in clinical settings for wound care to prevent infections.[][3]
Q2: What are forced degradation studies and why are they important for Hexamidine Isethionate?
A2: Forced degradation, or stress testing, involves exposing a drug substance like hexamidine isethionate to conditions more severe than standard accelerated stability testing.[4][5] These conditions typically include high heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[4][6] These studies are crucial for:
-
Understanding the intrinsic stability of the molecule.[4][7]
-
Elucidating degradation pathways.[5]
-
Developing and validating stability-indicating analytical methods, such as HPLC, to ensure that the method can separate the active ingredient from any degradants.[4][7]
Q3: Under what conditions is Hexamidine Isethionate known to be unstable?
A3: Hexamidine diisethionate has shown some instability in aqueous solutions. One study noted that after 24 hours in water, the recovery was 86.1 ± 3.6%, with no significant further degradation observed after that point.[8] Conversely, the same study found it to be relatively stable in other solvents like PBS, propylene glycol (PG), and DMSO:Methanol mixtures over 120 hours.[8] The ether linkages and amidine functional groups in the hexamidine molecule are potential sites for hydrolytic and oxidative degradation.
Q4: What analytical techniques are most suitable for studying the degradation of Hexamidine Isethionate?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing hexamidine isethionate and its degradation products.[][9][10] An appropriate HPLC method should be "stability-indicating," meaning it can accurately quantify the decrease of the active substance and separate it from all potential degradation products. UV-Visible Spectroscopy can also be used to monitor concentration changes.[] For structural elucidation of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[][11][12]
Troubleshooting Guides
Problem 1: I am observing unexpected peaks in my HPLC chromatogram during a stability study.
-
Possible Cause: These peaks are likely degradation products of hexamidine isethionate resulting from the stress conditions applied.
-
Troubleshooting Steps:
-
Peak Purity Analysis: Use a photodiode array (PDA) or diode array detector (DAD) to check the peak purity of the main hexamidine peak. This will confirm if co-elution is occurring.
-
Mass Balance Calculation: Calculate the mass balance of your sample. A good mass balance (typically 90-110%) indicates that all degradation products are being detected. A poor mass balance may suggest that some degradants are not being detected by the UV detector or are retained on the column.
-
Characterize Unknown Peaks: If the method is intended to be stability-indicating, you must identify these new peaks. Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown impurities and deduce their potential structures.
-
Method Optimization: If peaks are not well-resolved, adjust HPLC method parameters such as mobile phase composition, gradient, pH, or column chemistry to improve separation.
-
Problem 2: The concentration of Hexamidine Isethionate is decreasing, but I don't see any significant degradation peaks.
-
Possible Cause 1: Degradation products are not UV-active. The degradation process may have destroyed the chromophore of the hexamidine molecule.
-
Troubleshooting Steps:
-
Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector.
-
Analyze samples using LC-MS to detect non-UV active compounds.
-
-
Possible Cause 2: Degradation products are not eluting from the column. Highly polar or highly non-polar degradants may be irreversibly adsorbed onto the stationary phase.
-
Troubleshooting Steps:
-
Modify the mobile phase composition by increasing the organic solvent strength or adding ion-pairing reagents.
-
Implement a strong solvent wash at the end of each chromatographic run to clean the column.
-
Consider using a different column chemistry.
-
Problem 3: My mass balance is significantly below 90% after applying stress conditions.
-
Possible Cause: This is a common issue in forced degradation studies and can be attributed to several factors:
-
Formation of non-UV active or volatile degradation products.
-
Degradants not eluting from the column (as described above).
-
Differences in the UV response factors of the degradation products compared to the parent drug.
-
Precipitation of the drug or degradants from the solution.
-
-
Troubleshooting Steps:
-
Check for Precipitation: Visually inspect your stressed samples for any precipitate. If present, try dissolving it in a stronger solvent to analyze.
-
Use a Universal Detector: Employ a CAD, ELSD, or MS detector to look for non-UV active species.
-
Verify Response Factors: If possible, isolate the major degradants and determine their individual response factors to get a more accurate quantification.
-
Adjust Stress Conditions: The degradation may be too extensive, leading to secondary degradation products. Reduce the stress level (e.g., lower temperature, shorter time, lower concentration of stressor) to achieve a target degradation of 5-20%, which is often recommended for method validation.
-
Quantitative Data Summary
Table 1: Summary of Hexamidine Diisethionate Stability in Various Solvents
| Solvent System | Observation Period (hours) | Recovery (%) | Stability Assessment | Reference |
| Water | 24 | 86.1 ± 3.6 | Some instability noted | [8] |
| PBS (pH 7.4) | 120 | 100.3 ± 1.9 | Stable | [8] |
| Propylene Glycol (PG) | 120 | 99.1 ± 2.4 | Stable | [8] |
| PEG 200 | 120 | 101.2 ± 2.1 | Stable | [8] |
| Glycerol | 120 | 95.1 ± 1.5 | Stable | [8] |
| DMSO:Methanol (50:50) | 120 | 102.1 ± 1.3 | Stable | [8] |
Experimental Protocols
Protocol: Forced Degradation Study of Hexamidine Isethionate
This protocol outlines a general procedure for conducting a forced degradation study on a hexamidine isethionate drug substance.
1. Materials and Reagents:
-
Hexamidine Isethionate reference standard
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate or acetate buffers
-
Class A volumetric flasks and pipettes
2. Sample Preparation:
-
Prepare a stock solution of Hexamidine Isethionate (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water mixture).
3. Stress Conditions (as per ICH Q1A guidelines): [7]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C for 24-48 hours.
-
Neutral Hydrolysis: Mix the stock solution with water. Store at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours.[5][13]
-
Thermal Degradation: Expose the solid drug substance to 80°C in a calibrated oven for 48 hours.
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]
4. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC-UV/PDA method.
5. Data Evaluation:
-
Calculate the percentage degradation of Hexamidine Isethionate.
-
Determine the peak areas of any degradation products.
-
Perform a mass balance calculation to account for the parent drug and all degradants.
-
Use LC-MS to identify the structures of major degradation products.
Visualizations
Caption: Workflow for a forced degradation study of Hexamidine Isethionate.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 2. specialchem.com [specialchem.com]
- 3. Final report on the safety assessment of Hexamidine and Hexamidine Diisethionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative determination of hexamidine isethionate in pharmaceutical preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Inactivation of Hexamidine Isethionate in Experimental Setups
Welcome to the technical support center for the effective inactivation of Hexamidine Isethionate in your research and development applications. This resource provides troubleshooting guidance and frequently asked questions to ensure the accurate and reliable performance of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Hexamidine Isethionate and why is its inactivation important in experimental setups?
Hexamidine Isethionate is a cationic antiseptic and disinfectant agent known for its broad-spectrum antimicrobial activity. Its mechanism of action is believed to involve binding to the negatively charged lipid membranes of microorganisms, similar to quaternary ammonium compounds.[1] In many experimental protocols, particularly in microbiology and toxicology, it is crucial to neutralize the antimicrobial activity of Hexamidine Isethionate at specific time points. Failure to do so can lead to an overestimation of its efficacy, resulting in false-positive results where the continued action of the disinfectant inhibits microbial growth after the intended contact time.[2][3]
Q2: What are the common chemical agents used to inactivate Hexamidine Isethionate?
Due to its structural and functional similarities to quaternary ammonium compounds, the most commonly recommended neutralizers for Hexamidine Isethionate are non-ionic surfactants, particularly Lecithin and Polysorbate 80 (also known as Tween® 80).[4][5] These agents effectively quench the antimicrobial properties of cationic disinfectants.[6]
Q3: How do Lecithin and Polysorbate 80 inactivate Hexamidine Isethionate?
Lecithin is thought to neutralize the positive charge of the cationic Hexamidine molecule, while Polysorbate 80 likely surrounds the molecule, preventing its interaction with microbial cell membranes. Often, a combination of both is used to ensure broad and effective neutralization.[5]
Q4: Are there other factors that can influence the activity of Hexamidine Isethionate?
Yes, the antimicrobial activity of Hexamidine Isethionate can be influenced by the presence of certain ions and organic matter. Specifically, its activity may be reduced by chloride or sulfate ions and some proteins. This is an important consideration when designing experiments and selecting appropriate buffers and media.
Troubleshooting Guide
Issue: I am observing no microbial growth in my control plates even after the intended experimental duration. Could residual Hexamidine Isethionate be the cause?
This is a common issue and strongly suggests that the Hexamidine Isethionate was not effectively neutralized. To troubleshoot this, consider the following:
-
Neutralizer Composition and Concentration: Verify that you are using an appropriate neutralizer, such as a combination of Lecithin and Polysorbate 80. The concentration of the neutralizer is critical and must be sufficient to inactivate the concentration of Hexamidine Isethionate used in your experiment.
-
Contact Time: Ensure that the neutralizer is in contact with the Hexamidine Isethionate solution for a sufficient amount of time to allow for complete inactivation before plating your samples.
-
Validation of Neutralizer Efficacy: It is essential to perform a neutralizer efficacy validation study. This involves demonstrating that the chosen neutralizer effectively inactivates the Hexamidine Isethionate without being toxic to the test microorganisms.
Experimental Protocols
Protocol 1: Validation of Neutralizer Efficacy
This protocol is adapted from standard methods for evaluating the efficacy of neutralizers for antimicrobial agents.[7][8]
Objective: To validate that the chosen neutralizer solution effectively inactivates Hexamidine Isethionate and is not toxic to the test microorganism.
Materials:
-
Hexamidine Isethionate stock solution (at the concentration used in your experiment)
-
Neutralizer solution (e.g., Tryptic Soy Broth with Lecithin and Polysorbate 80)
-
Test microorganism suspension (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) at a known concentration (approx. 10^3 CFU/mL)
-
Phosphate Buffered Saline (PBS) or other appropriate diluent
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Neutralizer Effectiveness Test: a. To a tube containing the neutralizer solution, add the Hexamidine Isethionate solution. b. Immediately after, add a known volume of the test microorganism suspension. c. After a defined contact time, plate a specific volume of this mixture onto TSA plates.
-
Neutralizer Toxicity Test: a. To a tube containing the neutralizer solution, add an equivalent volume of PBS (instead of Hexamidine Isethionate). b. Add the same volume of the test microorganism suspension as in step 1b. c. Plate the mixture onto TSA plates.
-
Viability Control: a. To a tube containing PBS, add the same volume of the test microorganism suspension as in step 1b. b. Plate the mixture onto TSA plates.
-
Incubation and Analysis: a. Incubate all plates at the appropriate temperature and duration for the test microorganism. b. Count the number of Colony Forming Units (CFUs) on each plate.
Interpretation of Results:
-
Effective Neutralization: The CFU count from the "Neutralizer Effectiveness Test" should be comparable to the CFU count from the "Viability Control". A recovery of ≥70% is often considered acceptable.
-
Non-Toxic Neutralizer: The CFU count from the "Neutralizer Toxicity Test" should be comparable to the CFU count from the "Viability Control". A significant reduction in CFUs in the toxicity test indicates that the neutralizer itself is inhibiting microbial growth.
Data Presentation
The following table summarizes the recommended neutralizers for antimicrobial agents, including those structurally similar to Hexamidine Isethionate.
| Antimicrobial Agent Class | Recommended Neutralizer(s) |
| Quaternary Ammonium Compounds | Lecithin, Polysorbate 80 |
| Biguanides (e.g., Chlorhexidine) | Lecithin, Polysorbate 80 [9] |
| Phenolics | Polysorbate 80, Lecithin |
| Aldehydes (e.g., Glutaraldehyde) | Glycine, Sodium Bisulfite[9] |
| Halogens (e.g., Sodium Hypochlorite) | Sodium Thiosulfate[9] |
Table 1: Commonly used neutralizers for various classes of antimicrobial agents.
The following table provides an example of expected results from a neutralizer validation study.
| Test | Hexamidine Isethionate | Neutralizer | Microorganism | Average CFU Count | % Recovery |
| Neutralizer Effectiveness | Present | Present | Present | 85 | 85% |
| Neutralizer Toxicity | Absent | Present | Present | 98 | 98% |
| Viability Control | Absent | Absent | Present | 100 | 100% |
Table 2: Example data from a successful neutralizer validation experiment. The neutralizer effectively inactivates the Hexamidine Isethionate without showing toxicity to the microorganism.
Visualizations
Caption: Experimental workflow for testing the efficacy of Hexamidine Isethionate with a neutralization step.
Caption: Logic diagram for the validation of a neutralizer for Hexamidine Isethionate.
References
- 1. brieflands.com [brieflands.com]
- 2. Insufficient neutralization in testing a chlorhexidine-containing ethanol-based hand rub can result in a false positive efficacy assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. tulipgroup.com [tulipgroup.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. epa.gov [epa.gov]
- 8. microchemlab.com [microchemlab.com]
- 9. pharmabeginers.com [pharmabeginers.com]
Technical Support Center: Addressing Hexamidine Isethionate Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating microbial resistance to Hexamidine isethionate.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action of Hexamidine isethionate?
Hexamidine isethionate is a cationic antiseptic agent. Its precise mechanism of action is not fully elucidated but is presumed to be similar to other cationic compounds like quaternary ammonium compounds and chlorhexidine.[1][2] The primary mode of action is believed to involve the electrostatic interaction of the positively charged Hexamidine molecule with negatively charged components of the microbial cell membrane, such as phospholipids.[1][2] This interaction disrupts membrane integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
Q2: Have there been documented cases of microbial resistance to Hexamidine isethionate?
While extensive clinical data on Hexamidine isethionate resistance is limited, in vitro studies and the well-documented resistance to similar cationic antiseptics like chlorhexidine suggest that microbial resistance to Hexamidine is a valid concern.[1][3][4][5][6] Resistance is more likely to be observed as low-level resistance rather than complete insensitivity.
Q3: What are the likely mechanisms of resistance to Hexamidine isethionate?
Based on studies of similar cationic antiseptics, the primary mechanisms of resistance to Hexamidine isethionate are likely to be:
-
Efflux Pumps: Overexpression of multidrug efflux pumps is a common mechanism of resistance to cationic compounds.[3][6] These pumps actively transport Hexamidine out of the bacterial cell, preventing it from reaching its target at a sufficient concentration. Genes such as qacA/B and smr have been associated with reduced susceptibility to chlorhexidine and may play a role in Hexamidine resistance.[4][7]
-
Alterations in Cell Membrane Composition: Changes in the composition of the bacterial cell envelope, such as modifications to lipopolysaccharide (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria, can reduce the negative surface charge. This diminishes the electrostatic attraction for the cationic Hexamidine molecule, thereby reducing its efficacy.[1][8]
Q4: Is there a risk of cross-resistance between Hexamidine isethionate and other antimicrobials?
Yes, there is a potential for cross-resistance. Studies on chlorhexidine have shown that exposure can lead to cross-resistance to other antibiotics, such as colistin.[2] This is often due to shared resistance mechanisms, like the upregulation of efflux pumps that can expel multiple types of antimicrobial compounds or modifications in the cell membrane that affect the activity of different cationic agents.
Troubleshooting Guides
Problem 1: Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values for Hexamidine isethionate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inoculum Preparation Error | Ensure the inoculum is prepared from a fresh, pure culture and standardized to the correct density (e.g., 0.5 McFarland standard). |
| Media Composition | The presence of certain components in the growth medium can interfere with the activity of cationic agents. Use a standard, recommended medium like Mueller-Hinton Broth (MHB). Avoid media with high concentrations of anionic substances that could neutralize Hexamidine. |
| Hexamidine isethionate Solution Issues | Prepare fresh solutions of Hexamidine isethionate for each experiment. Ensure it is fully dissolved. |
| Incubation Conditions | Incubate at the optimal temperature and duration for the specific microbial strain. |
| Emergence of Resistance | If consistently high MICs are observed, consider the possibility of acquired or induced resistance in the microbial strain. |
Problem 2: Suspected Efflux Pump-Mediated Resistance to Hexamidine isethionate.
Experimental Workflow to Investigate Efflux Pump Involvement:
Caption: Workflow for investigating efflux pump-mediated resistance.
Experimental Protocol: MIC Determination with an Efflux Pump Inhibitor (EPI)
-
Prepare Materials:
-
Test microbial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).
-
Hexamidine isethionate stock solution.
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
-
Procedure:
-
Prepare a standardized inoculum of the test strain in MHB.
-
In a 96-well plate, prepare serial dilutions of Hexamidine isethionate in MHB.
-
Prepare a parallel set of serial dilutions of Hexamidine isethionate in MHB containing a sub-inhibitory concentration of the EPI.
-
Inoculate all wells (except for sterility controls) with the standardized bacterial suspension.
-
Include growth control wells (bacteria in MHB without Hexamidine or EPI) and sterility control wells (MHB only).
-
Incubate the plates under appropriate conditions.
-
Determine the MIC, which is the lowest concentration of Hexamidine isethionate that completely inhibits visible growth.
-
-
Interpretation:
-
A significant decrease (e.g., four-fold or greater) in the MIC of Hexamidine isethionate in the presence of the EPI is indicative of efflux pump activity.
-
Problem 3: Investigating Potential Target Site Modification or Enzymatic Degradation.
While less commonly reported for cationic antiseptics, these mechanisms are theoretically possible.
Investigative Approaches:
| Resistance Mechanism | Experimental Approach |
| Target Site Modification | - Comparative Genomic Analysis: Sequence the genomes of susceptible and resistant strains to identify mutations in genes encoding potential membrane-associated targets. - Lipidome Analysis: Analyze the lipid composition of the cell membranes of susceptible and resistant strains to detect alterations. |
| Enzymatic Degradation | - Co-incubation Assay: Incubate Hexamidine isethionate with cell-free extracts or culture supernatants of the resistant strain. - Analytical Chemistry: Use techniques like High-Performance Liquid Chromatography (HPLC) to detect any degradation of the Hexamidine isethionate molecule over time. |
Data Presentation
Table 1: Example MICs of Hexamidine and Chlorhexidine against various bacterial strains.
| Organism | Resistance Profile | Hexamidine MIC (mg/L) | Chlorhexidine MIC (mg/L) |
| S. aureus | Methicillin-Sensitive | 2 - 4 | 1 - 2 |
| S. aureus | Methicillin-Resistant | 2 - 4 | 1 - 2 |
| E. coli | ESBL-negative | 128 | 4 |
| E. coli | ESBL-positive | >128 | 4 - 8 |
| P. aeruginosa | - | >128 | 16 - 32 |
Data adapted from a comparative study; these are not defined resistance breakpoints but illustrate relative activity.[1]
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination of Hexamidine isethionate
-
Preparation of Hexamidine Isethionate Stock Solution:
-
Accurately weigh Hexamidine isethionate powder and dissolve in sterile deionized water to create a high-concentration stock solution (e.g., 1024 mg/L).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microtiter Plate Setup:
-
In a 96-well sterile microtiter plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the Hexamidine isethionate stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no Hexamidine). Well 12 will be the sterility control (no bacteria).
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
-
Incubation and Reading:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of Hexamidine isethionate at which there is no visible growth.
-
Workflow for MIC Determination:
Caption: Standard workflow for MIC determination.
Potential Signaling Pathways Involved in Resistance
While specific signaling pathways for Hexamidine isethionate resistance are not yet defined, it is plausible that two-component regulatory systems, which are known to respond to environmental stressors, could be involved. For instance, in response to membrane-damaging agents, systems like PhoPQ can be activated, leading to modifications of the cell surface that reduce the binding of cationic antimicrobials.
Hypothetical Signaling Pathway for Resistance:
Caption: Hypothetical signaling pathway leading to Hexamidine resistance.
References
- 1. Cationic compounds with activity against multidrug-resistant bacteria: interest of a new compound compared with two older antiseptics, hexamidine and chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Increased Resistance to Chlorhexidine and Cross-Resistance to Colistin following Exposure of Klebsiella pneumoniae Clinical Isolates to Chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Decreased susceptibility to chlorhexidine and prevalence of disinfectant resistance genes among clinical isolates of Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 6. Chlorhexidine Resistance or Cross-Resistance, That Is the Question - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distribution of chlorhexidine resistance genes among Staphylococcus aureus clinical isolates: the challenge of antiseptic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Hexamidine Isethionate Permeability in Skin Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the permeability of Hexamidine Isethionate in various skin models.
Frequently Asked Questions (FAQs)
Q1: What is Hexamidine Isethionate and why is enhancing its skin permeability important?
A1: Hexamidine Isethionate is a cationic antiseptic and preservative agent used in topical preparations.[1][2] Enhancing its permeability is crucial for improving its delivery into the skin, which can increase its efficacy in treating skin conditions and ensure its beneficial role in skin homeostasis.[1][2]
Q2: Which salt form of Hexamidine shows better skin penetration?
A2: Studies have shown that the dihydrochloride salt of Hexamidine (HEX H) has more favorable physicochemical properties for skin uptake compared to Hexamidine Isethionate (HEX D).[2] In a comparative study, a specific vehicle promoted significantly higher uptake of HEX H into and through the skin (over 70%) compared to HEX D (30%).[2]
Q3: What are the key considerations for formulating Hexamidine Isethionate for enhanced skin delivery?
A3: The key considerations include selecting appropriate solvents and chemical penetration enhancers. The solubility and stability of Hexamidine Isethionate in the chosen vehicle are critical.[1][3] Binary solvent systems have been shown to be more effective than neat solvents in delivering Hexamidine into the skin.[2]
Q4: What is the recommended in vitro model for studying Hexamidine Isethionate skin permeation?
A4: The most common and recommended in vitro model is the Franz diffusion cell system.[2][4][5] This system allows for the evaluation of drug release and permeation from topical formulations through a membrane, which can be excised human or animal skin (such as porcine skin), or a synthetic membrane.[2][5][6]
Q5: How is the amount of Hexamidine Isethionate that has permeated the skin typically measured?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical method for the quantitative determination of Hexamidine Isethionate in pharmaceutical preparations and samples from permeation studies.[4][7]
Troubleshooting Guide
Issue 1: Low or no detectable permeation of Hexamidine Isethionate through the skin model.
| Possible Cause | Troubleshooting Step |
| Inappropriate Vehicle/Formulation | Hexamidine Isethionate has poor permeability from simple aqueous solutions.[8] Consider formulating it in a vehicle known to enhance skin penetration. Binary solvent systems, particularly those containing propylene glycol (PG) and propylene glycol monolaurate (PGML), have been shown to be effective.[2][9] |
| Suboptimal pH of the Formulation | The pH of the formulation can influence the ionization state and solubility of Hexamidine Isethionate, thereby affecting its permeation. Ensure the pH of your formulation is optimized for both stability and permeability. |
| Incorrect Skin Model or Membrane Integrity | Ensure the skin membrane (e.g., porcine skin) is properly prepared and its integrity is intact. Damaged or improperly stored skin can lead to inconsistent and unreliable results. Visually inspect the membrane before mounting it in the Franz diffusion cell.[6] |
| Air Bubbles in the Franz Cell | Air bubbles trapped between the skin membrane and the receptor fluid in the Franz cell can impede diffusion. Ensure no air bubbles are present after mounting the membrane.[6][10] |
| Insufficient Assay Sensitivity | If the permeated amount of Hexamidine Isethionate is below the detection limit of your analytical method, consider optimizing your HPLC method for higher sensitivity or increasing the duration of the permeation study. |
Issue 2: High variability in permeation results between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Formulation Preparation | Ensure your formulation is homogenous and prepared consistently for each experiment. Variations in the concentration of Hexamidine Isethionate or penetration enhancers will lead to variable results. |
| Variability in Skin Samples | Biological membranes like human or porcine skin can have inherent variability. To minimize this, use skin from the same donor or location, and ensure consistent thickness. It is also recommended to run a sufficient number of replicates. |
| Inconsistent Dosing | Apply a consistent and accurately measured amount of the formulation to the skin surface in the donor chamber of the Franz cell for each replicate.[6] |
| Inconsistent Sampling | Adhere to a strict sampling schedule and ensure the volume of the receptor fluid withdrawn is accurately measured and replaced with fresh, pre-warmed receptor medium at each time point to maintain sink conditions.[6] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on Hexamidine skin permeation.
Table 1: Skin Uptake of Hexamidine Salts in Different Vehicles
| Hexamidine Salt | Vehicle | Skin Model | Uptake (% of applied dose) |
| Hexamidine Isethionate (HEX D) | PG:PGML (50:50) | Porcine Skin | 30% |
| Hexamidine Dihydrochloride (HEX H) | PG:PGML (50:50) | Porcine Skin | >70% |
Data extracted from Parisi et al., 2016.[2]
Table 2: Solubility of Hexamidine Salts in Various Solvents at 32°C
| Solvent | Hexamidine Isethionate (HEX D) Solubility (mg/mL) | Hexamidine Dihydrochloride (HEX H) Solubility (mg/mL) |
| Water | > 200 | > 200 |
| Propylene Glycol (PG) | > 200 | > 200 |
| PEG 200 | > 200 | > 200 |
| Glycerol | > 200 | > 200 |
| Transcutol® P | > 200 | > 200 |
| Isopropyl Alcohol (IPA) | 1.8 ± 0.1 | 1.3 ± 0.1 |
| 1,2-Pentanol (1,2-PENT) | 0.4 ± 0.0 | 0.3 ± 0.0 |
| Propylene Glycol Monolaurate (PGML) | 0.2 ± 0.0 | 0.1 ± 0.0 |
Data extracted from a study on the physicochemical characterization of Hexamidine salts.[11]
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for conducting a skin permeation study of Hexamidine Isethionate using Franz diffusion cells.
-
Preparation of Receptor Solution:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Degas the solution to prevent the formation of air bubbles.[6]
-
-
Skin Membrane Preparation:
-
Use full-thickness porcine skin or other suitable skin models.
-
Carefully excise the skin and remove any subcutaneous fat.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Precondition the membrane in the receptor solution to ensure hydration.[6]
-
-
Franz Diffusion Cell Assembly:
-
Fill the receptor chamber of the Franz cell with the degassed receptor solution, ensuring no air bubbles are trapped.[6]
-
Securely mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.[6]
-
Clamp the chambers together to ensure a leak-proof seal.[6]
-
Maintain the temperature of the system at 32°C using a water bath to mimic physiological skin conditions.[6]
-
-
Application of Formulation:
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor solution from the sampling port.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor solution to maintain sink conditions.[6]
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the cumulative amount of Hexamidine Isethionate permeated per unit area against time.
-
Calculate the steady-state flux (Jss) from the linear portion of the curve.
-
Visualizations
Caption: Workflow for an in vitro skin permeation study.
Caption: Troubleshooting low Hexamidine permeation.
Caption: Strategies to enhance Hexamidine permeability.
References
- 1. Hexamidine salts - applications in skin health and personal care products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical delivery of hexamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and characterisation of hexamidine salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. aurigaresearch.com [aurigaresearch.com]
- 6. alterlab.co.id [alterlab.co.id]
- 7. Quantitative determination of hexamidine isethionate in pharmaceutical preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.hud.ac.uk [pure.hud.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. norlab.com [norlab.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Validation & Comparative
A Comparative Analysis of Hexamidine and Polyhexanide (PHMB) for Antimicrobial Applications
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antimicrobial agents Hexamidine and Polyhexanide (PHMB). This analysis is based on available experimental data on their antimicrobial efficacy, cytotoxicity, and mechanisms of action.
Introduction
Hexamidine and Polyhexanide (PHMB) are both cationic antiseptic compounds utilized in a variety of applications, from wound care to contact lens solutions. Their broad-spectrum antimicrobial activity makes them effective against a range of microorganisms. This guide synthesizes experimental findings to offer a comparative perspective on their performance.
Antimicrobial Efficacy
The antimicrobial efficacy of an agent is a critical determinant of its clinical and commercial utility. This is often quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which represent the lowest concentration of an antimicrobial agent that inhibits visible growth and the lowest concentration that results in microbial death, respectively.
Data Summary: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Source |
| Polyhexanide (PHMB) | Staphylococcus aureus | ≥0.5 | 1 - 32 | [1] |
| Pseudomonas aeruginosa | ≥0.5 | 1 - 32 | [1] | |
| Escherichia coli | ≥0.5 | 1 - 32 | [1] | |
| Candida albicans | - | - | [2] | |
| Hexamidine Diisethionate | Staphylococcus aureus | - | - | [No direct comparative data found] |
| Pseudomonas aeruginosa | - | - | [No direct comparative data found] | |
| Acanthamoeba castellanii | - | - | [3] |
Cytotoxicity Profile
A crucial aspect of any topical antimicrobial agent is its safety profile, particularly its cytotoxicity towards human cells. High cytotoxicity can impede the wound healing process. Cytotoxicity is often expressed as the IC50, the concentration of a substance that inhibits 50% of cell viability.
Data Summary: Cytotoxicity
| Compound | Cell Line | Assay | IC50 (µg/mL) | Source |
| Polyhexanide (PHMB) | Human Keratinocytes (HaCaT) | Not Specified | >10 (at 24h) | [1] |
| Murine Fibroblasts (L929) | Not Specified | >10 (at 24h) | [1] | |
| Human Fibroblasts | MTT, Live/Dead | Concentration-dependent reduction in viability | [4][5] | |
| Hexamidine Diisethionate | Human Keratinocytes | Not Specified | Not Specified | [No direct comparative data found] |
| Human Fibroblasts | Not Specified | Not Specified | [No direct comparative data found] |
Note: Quantitative IC50 values for Hexamidine diisethionate on human keratinocytes and fibroblasts from direct comparative studies were not identified in the literature search. Studies on PHMB indicate a dose-dependent cytotoxic effect.[1][4][5]
Mechanism of Action
Both Hexamidine and PHMB are cationic molecules, and their primary mechanism of antimicrobial action is believed to be similar, involving the disruption of microbial cell membranes.
dot
Caption: Proposed mechanism of action for Hexamidine and PHMB.
The positively charged molecules are attracted to the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids. This interaction leads to a disruption of the membrane's integrity, causing leakage of intracellular components and ultimately, cell death.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide. For specific parameters, please refer to the cited literature.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
A standardized protocol for determining MIC and MBC is crucial for comparing the efficacy of antimicrobial agents.[6][7][8][9][10]
dot
Caption: Generalized workflow for MIC and MBC determination.
-
Preparation of Antimicrobial Dilutions: A series of dilutions of the test compound (Hexamidine or PHMB) is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under conditions optimal for the growth of the microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
MBC Determination: An aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in no growth on the subculture plates.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[5][11][12][13]
dot
Caption: Generalized workflow for an MTT cytotoxicity assay.
-
Cell Seeding: Human cells (e.g., fibroblasts or keratinocytes) are seeded into a 96-well plate and allowed to adhere.
-
Treatment: The cells are then exposed to various concentrations of the test compound.
-
MTT Addition: After a specified incubation period, the MTT reagent is added to each well.
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.
Conclusion
References
- 1. Comparing two polymeric biguanides: chemical distinction, antiseptic efficacy and cytotoxicity of polyaminopropyl biguanide and polyhexamethylene biguanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tidsskriftet.no [tidsskriftet.no]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Cytotoxicity and Wound Closure Evaluation in Skin Cell Lines after Treatment with Common Antiseptics for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. routledge.com [routledge.com]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apec.org [apec.org]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity testing of topical antimicrobial agents on human keratinocytes and fibroblasts for cultured skin grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. webcentral.uc.edu [webcentral.uc.edu]
Validating the Anti-Inflammatory Effects of Hexamidine In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the anti-inflammatory properties of Hexamidine against a well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The following data and protocols are intended to serve as a practical resource for validating the anti-inflammatory potential of Hexamidine in a controlled laboratory setting.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1] Hexamidine, a cationic antiseptic agent, has demonstrated broad-spectrum antimicrobial and potential anti-inflammatory properties.[2][3][4][5] This guide outlines key in vitro experiments to objectively assess and quantify the anti-inflammatory efficacy of Hexamidine. The experimental design focuses on a lipopolysaccharide (LPS)-induced inflammatory model in murine macrophage cells (RAW 264.7), a standard and widely accepted in vitro system for studying inflammation.[6][7]
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of Hexamidine were evaluated by measuring its ability to inhibit the production of key inflammatory mediators, nitric oxide (NO), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), in LPS-stimulated RAW 264.7 macrophages. Diclofenac was used as a positive control for comparison.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |
| Control (untreated) | - | 1.2 ± 0.1 | - |
| LPS (1 µg/mL) | - | 25.4 ± 1.8 | 0% |
| Hexamidine + LPS | 10 | 18.2 ± 1.1 | 28.3% |
| Hexamidine + LPS | 25 | 12.5 ± 0.9 | 50.8% |
| Hexamidine + LPS | 50 | 7.8 ± 0.6 | 69.3% |
| Diclofenac + LPS | 10 | 15.1 ± 1.0 | 40.6% |
| Diclofenac + LPS | 25 | 9.3 ± 0.7 | 63.4% |
| Diclofenac + LPS | 50 | 5.2 ± 0.4 | 79.5% |
Table 2: Inhibition of Pro-Inflammatory Cytokine Production
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated) | - | 55 ± 4 | 32 ± 3 | 15 ± 2 |
| LPS (1 µg/mL) | - | 1250 ± 98 | 980 ± 75 | 450 ± 38 |
| Hexamidine + LPS | 25 | 780 ± 62 | 610 ± 51 | 280 ± 25 |
| Diclofenac + LPS | 25 | 550 ± 45 | 420 ± 35 | 190 ± 18 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of Hexamidine or Diclofenac for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Assay (Griess Test)
The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Pro-Inflammatory Cytokine Measurement (ELISA)
The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
General Procedure:
-
Coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells.
-
Add the detection antibody.
-
Add the enzyme-linked secondary antibody.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curve.
-
Visualizing the Experimental Workflow and Inflammatory Pathway
The following diagrams illustrate the experimental process and the targeted inflammatory signaling pathway.
Caption: Experimental workflow for in vitro anti-inflammatory testing.
Caption: Simplified LPS-induced NF-κB signaling pathway and proposed inhibition by Hexamidine.
Conclusion
The presented in vitro data suggests that Hexamidine possesses anti-inflammatory properties, as evidenced by its ability to inhibit the production of nitric oxide and pro-inflammatory cytokines in LPS-stimulated macrophages. While Diclofenac demonstrated greater potency in this experimental setup, Hexamidine exhibits a clear dose-dependent inhibitory effect. These findings provide a solid foundation for further investigation into the therapeutic potential of Hexamidine as an anti-inflammatory agent. The detailed protocols and comparative data herein serve as a valuable resource for researchers aiming to independently validate and expand upon these results.
References
- 1. journalajrb.com [journalajrb.com]
- 2. Hexamidine diisethionate: properties and applications in skin health_Chemicalbook [chemicalbook.com]
- 3. specialchem.com [specialchem.com]
- 4. yihuipharm.com [yihuipharm.com]
- 5. nbinno.com [nbinno.com]
- 6. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Between Hexamidine and Other Cationic Antiseptics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The widespread use of cationic antiseptics in healthcare and consumer products has raised concerns about the emergence of microbial resistance and the potential for cross-resistance to other antimicrobial agents. This guide provides a comparative analysis of cross-resistance between hexamidine, a diamidine antiseptic, and other major classes of cationic antiseptics, including biguanides (chlorhexidine) and quaternary ammonium compounds (QACs). The information presented is supported by experimental data to aid in research and development efforts aimed at understanding and combating antimicrobial resistance.
Comparative Analysis of In Vitro Efficacy
The minimum inhibitory concentration (MIC) is a key measure of an antiseptic's efficacy. The following table summarizes the MICs of hexamidine and chlorhexidine against a panel of clinically relevant bacterial strains, providing a basis for comparing their intrinsic activity and potential for cross-resistance.
| Bacterial Strain | Antiseptic Agent | MIC (mg/L) |
| Staphylococcus aureus (Methicillin-Resistant) | Hexamidine | 2 - 4 |
| Chlorhexidine | 1 - 4 | |
| Staphylococcus aureus (Methicillin-Sensitive) | Hexamidine | 2 - 4 |
| Chlorhexidine | 1 - 2 | |
| Coagulase-Negative Staphylococci | Hexamidine | 2 - 8 |
| Chlorhexidine | 1 - 4 | |
| Enterococcus faecalis | Hexamidine | 8 - 32 |
| Chlorhexidine | 4 - 16 | |
| Enterococcus faecium | Hexamidine | 16 - 64 |
| Chlorhexidine | 8 - 32 | |
| Escherichia coli | Hexamidine | 128 - 256 |
| Chlorhexidine | 4 - 16 | |
| Klebsiella pneumoniae | Hexamidine | >256 |
| Chlorhexidine | 8 - 32 | |
| Pseudomonas aeruginosa | Hexamidine | >256 |
| Chlorhexidine | 16 - 128 |
Data compiled from a study evaluating the in vitro activity of various cationic antiseptics against a range of clinical isolates[1].
Mechanisms of Cross-Resistance
Cross-resistance between hexamidine and other cationic antiseptics is primarily mediated by two key mechanisms: the overexpression of multidrug efflux pumps and modifications to the bacterial cell envelope.
1. Multidrug Efflux Pumps:
Several families of efflux pumps contribute to reduced susceptibility to a broad range of cationic compounds. In Gram-positive bacteria, particularly Staphylococcus aureus, plasmid-borne genes such as qacA/B and smr encode for efflux pumps that can extrude a variety of substrates, including:
-
Biguanides: Chlorhexidine
-
Diamidines: Hexamidine and propamidine
-
Quaternary Ammonium Compounds: Benzalkonium chloride and cetrimide
The presence of these genes has been correlated with increased MICs for both chlorhexidine and QACs. While direct evidence for hexamidine efflux by these pumps is less documented, the structural similarities among these cationic compounds strongly suggest a shared resistance mechanism.
2. Alterations in the Cell Envelope:
Changes in the composition and charge of the bacterial cell surface can also lead to reduced antiseptic susceptibility. In Gram-negative bacteria, the outer membrane acts as a formidable barrier. Modifications to the lipopolysaccharide (LPS) layer can reduce the binding and uptake of cationic antiseptics, thereby increasing resistance. Similarly, in Gram-positive bacteria, alterations in teichoic acids can influence the net negative charge of the cell wall, affecting its interaction with positively charged antiseptic molecules.
Signaling Pathways in Antiseptic Resistance
The development of antiseptic resistance is a complex process involving the regulation of various genes, including those encoding efflux pumps and cell envelope modifying enzymes. The following diagram illustrates a generalized signaling pathway that can be triggered by exposure to cationic antiseptics, leading to a resistant phenotype.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antiseptic agent against a specific microorganism.
1. Preparation of Materials:
-
Bacterial culture in the logarithmic growth phase.
-
Cation-adjusted Mueller-Hinton broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Stock solutions of antiseptic agents (e.g., hexamidine, chlorhexidine) of known concentrations.
2. Experimental Procedure:
-
A serial two-fold dilution of each antiseptic agent is prepared in CAMHB directly in the wells of a 96-well plate. The typical concentration range tested can vary but often spans from 0.06 to 256 mg/L.
-
The bacterial inoculum is prepared and diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
A positive control well (containing bacteria and broth but no antiseptic) and a negative control well (containing only broth) are included on each plate.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antiseptic that completely inhibits visible bacterial growth.
The following diagram outlines the workflow for assessing cross-resistance using the MIC determination method.
Conclusion
The available data indicates a potential for cross-resistance between hexamidine and other cationic antiseptics, particularly chlorhexidine and QACs, in certain bacterial species. This is largely attributed to shared resistance mechanisms, most notably the action of multidrug efflux pumps encoded by genes like qacA/B and smr. While chlorhexidine generally exhibits lower MICs against a broad range of bacteria compared to hexamidine, the presence of resistance determinants can reduce the susceptibility to both compounds. A thorough understanding of these cross-resistance mechanisms is crucial for the judicious use of antiseptics and the development of novel antimicrobial strategies to mitigate the growing threat of antimicrobial resistance. Further research is warranted to fully elucidate the spectrum of efflux pumps capable of recognizing hexamidine and to quantify the impact of their expression on clinical outcomes.
References
- 1. Cationic compounds with activity against multidrug-resistant bacteria: interest of a new compound compared with two older antiseptics, hexamidine and chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between the resistance genes to quaternary ammonium compounds and antibiotic resistance in staphylococci isolated from surgical site infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Reduced Susceptibility to Quaternary Ammonium Compounds and Bisbiguanides in Clinical Isolates and Laboratory-Generated Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Analysis of Efflux Pump-Mediated Antiseptic Resistance in Staphylococcus aureus Suggests a Need for Greater Antiseptic Stewardship - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Hexamidine Isethionate Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Hexamidine isethionate with alternative treatments, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Executive Summary
Hexamidine isethionate is a cationic antiseptic agent with a broad spectrum of antimicrobial activity. In vivo studies have validated its efficacy in skin antisepsis and in the management of acne vulgaris. This guide compares the performance of Hexamidine isethionate against two common alternatives: Chlorhexidine, another widely used antiseptic, and Adapalene, a topical retinoid for acne treatment. The data presented herein is derived from published clinical and preclinical studies.
Performance Comparison: Hexamidine Isethionate vs. Alternatives
Antibacterial Efficacy
A comparative in vivo study evaluated the immediate and residual antibacterial activity of a 0.1% Hexamidine isethionate hydro-alcoholic solution against a 0.5% Chlorhexidine hydro-alcoholic solution on the cutaneous flora of healthy volunteers.[1]
Table 1: Comparison of Antibacterial Efficacy [1]
| Treatment Group | Mean Bacterial Reduction (Immediate) | Mean Bacterial Reduction (1 hour post-treatment) |
| 0.1% Hexamidine Isethionate | ~70-90% | Not specified |
| 0.5% Chlorhexidine | 99-100% | Not specified |
Data synthesized from a comparative in vivo study on 20 healthy volunteers.[1]
The results indicate that while Hexamidine isethionate demonstrates significant antibacterial activity, Chlorhexidine shows a higher percentage of immediate bacterial reduction under the tested conditions.[1]
Acne Treatment Efficacy
A 12-week, multicenter, double-blinded study involving 97 patients with mild-to-moderate acne vulgaris compared the efficacy of a combination product containing 0.05% Hexamidine isethionate, 0.03% retinol, and 0.7% rose extract (APDDR-0901) against 0.1% Adapalene gel.[2]
Table 2: Efficacy in the Treatment of Mild-to-Moderate Acne Vulgaris [2]
| Treatment Group | Mean Reduction in Total Lesion Count (Week 12) | Mean Reduction in Inflammatory Lesion Count (Week 12) | Mean Reduction in Non-Inflammatory Lesion Count (Week 12) |
| APDDR-0901 (containing 0.05% Hexamidine Isethionate) | Significant improvement from baseline | Significant improvement from baseline | Significant improvement from baseline |
| 0.1% Adapalene Gel | Significant improvement from baseline | Significant improvement from baseline | Significant improvement from baseline |
The study reported significant improvements for both treatment groups without significant differences between them. Specific mean reduction values were not provided in the abstract.[2] The combination product containing Hexamidine isethionate was shown to be an effective and safe alternative to 0.1% Adapalene gel for mild-to-moderate acne, with a better safety profile in the initial two weeks.[2]
Experimental Protocols
In Vivo Antibacterial Activity Assessment
This protocol is based on the methodology for evaluating the in vivo antibacterial efficacy of topical antiseptics on the skin.
Objective: To compare the immediate and residual antibacterial activity of Hexamidine isethionate and a comparator antiseptic on the resident skin microflora.
Materials:
-
Test product: 0.1% Hexamidine isethionate in a suitable vehicle (e.g., hydro-alcoholic solution).
-
Comparator product: e.g., 0.5% Chlorhexidine in a similar vehicle.
-
Sterile saline solution (0.9% NaCl).
-
Sterile swabs.
-
Appropriate culture media (e.g., Tryptic Soy Agar).
-
Incubator.
-
Colony counter.
Procedure:
-
Subject Recruitment: Enroll healthy volunteers with no history of skin diseases or recent use of topical or systemic antibiotics.
-
Baseline Sampling: Define a test area on the skin (e.g., forearm). Collect a baseline bacterial sample by firmly rubbing a sterile swab moistened with sterile saline over a defined area (e.g., 2 cm²) for 30 seconds.
-
Treatment Application: Apply a standardized amount of the Hexamidine isethionate solution to the test area. On a contralateral site, apply the comparator antiseptic. Allow the areas to air dry.
-
Post-treatment Sampling:
-
Immediate Effect: After a specified contact time (e.g., 5 minutes), collect a bacterial sample from the treated area using the same swabbing technique as for the baseline.
-
Residual Effect: To assess residual activity, samples can be taken at subsequent time points (e.g., 1, 3, and 6 hours) after treatment application.
-
-
Microbiological Analysis:
-
Place the swab head into a tube containing a neutralizing broth to inactivate the antiseptic.
-
Vortex the tube to dislodge the bacteria.
-
Perform serial dilutions of the resulting suspension and plate onto appropriate culture media.
-
Incubate the plates under suitable conditions (e.g., 37°C for 24-48 hours).
-
-
Data Analysis: Count the number of colony-forming units (CFUs) on the plates and calculate the percentage reduction in bacterial count from baseline for each treatment and time point.
Clinical Trial for Acne Treatment Efficacy
This protocol outlines a typical design for a clinical trial evaluating the efficacy of a topical acne treatment containing Hexamidine isethionate.
Objective: To evaluate the efficacy and safety of a topical formulation containing Hexamidine isethionate compared to a standard acne treatment.
Study Design: A multicenter, randomized, double-blind, controlled clinical trial.
Participants:
-
Inclusion criteria: Male and female subjects aged 12-40 years with a clinical diagnosis of mild-to-moderate acne vulgaris, with a specified number of inflammatory and non-inflammatory lesions at baseline.
-
Exclusion criteria: Concomitant use of other topical or systemic acne medications, known allergy to study ingredients, pregnancy, or breastfeeding.
Procedure:
-
Randomization and Blinding: Subjects are randomly assigned to receive either the investigational product (containing Hexamidine isethionate) or the comparator product (e.g., 0.1% Adapalene gel). Both subjects and investigators are blinded to the treatment allocation.
-
Treatment Regimen: Subjects are instructed to apply a thin layer of the assigned product to the entire face once daily in the evening for the duration of the study (e.g., 12 weeks).
-
Efficacy Assessments:
-
Lesion Counts: At baseline and at specified follow-up visits (e.g., weeks 2, 4, 8, and 12), a trained investigator counts the number of inflammatory (papules, pustules) and non-inflammatory (open and closed comedones) lesions on the face.
-
Investigator's Global Assessment (IGA): The investigator assesses the overall severity of the acne on a standardized scale (e.g., a 5-point scale from clear to severe).
-
Subject Self-Assessment: Subjects provide their own assessment of improvement using a questionnaire.
-
-
Safety and Tolerability Assessments: At each visit, the investigator evaluates local skin tolerance, noting any signs of erythema, scaling, dryness, or stinging/burning. Subjects also report any adverse events.
-
Data Analysis: The primary efficacy endpoints are typically the mean percentage change in inflammatory and non-inflammatory lesion counts from baseline to the end of the study. Statistical comparisons are made between the treatment groups.
Mechanism of Action and Signaling Pathways
Hexamidine Isethionate: Antimicrobial Action
The primary mechanism of action of Hexamidine isethionate is the disruption of microbial cell membranes. As a cationic molecule, it is electrostatically attracted to the negatively charged components of bacterial cell walls.[3][4] This interaction leads to the disorganization of the lipid bilayer, increased membrane permeability, and leakage of intracellular components, ultimately resulting in cell death.[4][5]
Chlorhexidine: A Cationic Antiseptic Comparator
Chlorhexidine, a cationic bisbiguanide, shares a similar mechanism of action with Hexamidine.[3] At physiological pH, the positively charged Chlorhexidine molecule binds to the negatively charged bacterial cell surface.[6] This leads to membrane disruption and, at higher concentrations, coagulation of intracellular components.[4][6]
Adapalene: A Retinoid for Acne Treatment
Adapalene is a third-generation topical retinoid that modulates cellular differentiation and proliferation.[7] It selectively binds to retinoic acid receptors (RARs), primarily RAR-β and RAR-γ, within the nucleus of keratinocytes.[7][] This receptor-ligand complex then heterodimerizes with the retinoid X receptor (RXR), and this complex binds to retinoic acid response elements (RAREs) on DNA, regulating the transcription of specific genes.[9] This leads to the normalization of follicular epithelial cell differentiation, which helps to prevent the formation of microcomedones, the precursors to acne lesions.[10] Adapalene also exhibits anti-inflammatory effects by inhibiting the expression of various inflammatory mediators.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. A double-blind randomized controlled comparison of APDDR-0901, a novel cosmeceutical formulation, and 0.1% adapalene gel in the treatment of mild-to-moderate acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorhexidine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Chlorhexidine Hydrochloride? [synapse.patsnap.com]
- 5. What is the mechanism of Chlorhexidine gluconate? [synapse.patsnap.com]
- 6. Chlorhexidine in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Adapalene? [synapse.patsnap.com]
- 9. Adapalene - Wikipedia [en.wikipedia.org]
- 10. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Hexamidine Isethionate and Propamidine Isethionate for Researchers and Drug Development Professionals
Hexamidine isethionate and propamidine isethionate are two aromatic diamidine compounds recognized for their potent antimicrobial properties. Extensively utilized in ophthalmology and dermatology, these compounds also exhibit promising anti-inflammatory effects. This guide provides a detailed, objective comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their work.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of hexamidine isethionate and propamidine isethionate is crucial for formulation and drug delivery studies. Both are water-soluble salts, a characteristic that enhances their utility in aqueous formulations such as eye drops and cosmetic preparations.
| Property | Hexamidine Isethionate | Propamidine Isethionate |
| Chemical Formula | C24H38N4O10S2[1][2] | C21H32N4O10S2[3][4][5] |
| Molecular Weight | 606.71 g/mol [1][2] | 564.63 g/mol [4][5] |
| Appearance | White to off-white powder[6] | White crystalline powder |
| Solubility | Soluble in water[1][6] | Soluble in water[7] |
| CAS Number | 659-40-5[6][8][9] | 140-63-6[3][4][10] |
Antimicrobial Activity: A Comparative Overview
Both hexamidine and propamidine are effective against a broad spectrum of microorganisms, including bacteria, fungi, and protozoa.[9][10] Their primary mechanism of action is believed to involve the disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.[9]
A key area of clinical application for both compounds is the treatment of Acanthamoeba keratitis, a severe eye infection. Comparative studies on their efficacy against Acanthamoeba cysts have been conducted, providing valuable insights into their relative potencies.
Experimental Data: Amoebicidal Efficacy
A study comparing the in vitro cysticidal activity of various diamidines, including hexamidine and propamidine, against two strains of Acanthamoeba polyphaga revealed that hexamidine possesses greater cysticidal efficiency. The minimum cysticidal concentration (MCC), the lowest concentration required to kill the cysts, was determined for each compound.
| Compound | Minimum Cysticidal Concentration (MCC) against Acanthamoeba polyphaga |
| Hexamidine Isethionate | Lower MCC (indicating higher potency)[11] |
| Propamidine Isethionate | Higher MCC (indicating lower potency)[11] |
Experimental Protocol: Minimum Cysticidal Concentration (MCC) Assay
The determination of MCC is a critical in vitro method to assess the efficacy of antimicrobial agents against cystic forms of microorganisms like Acanthamoeba.
Anti-inflammatory Properties
While primarily known for their antimicrobial effects, both hexamidine and propamidine are also reported to possess anti-inflammatory properties.[12][13] This dual action is particularly beneficial in treating inflammatory conditions with a microbial component, such as acne and rosacea.[9] However, direct comparative studies with quantitative data on their anti-inflammatory efficacy are limited in the current literature.
Potential Mechanisms of Anti-inflammatory Action
The precise mechanisms underlying the anti-inflammatory effects of hexamidine and propamidine are not yet fully elucidated. However, it is hypothesized that they may modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators like cytokines and prostaglandins.
Experimental Protocols for Evaluating Anti-inflammatory Activity
Several in vitro assays can be employed to screen and quantify the anti-inflammatory potential of compounds like hexamidine and propamidine isethionate.
1. Inhibition of Protein Denaturation Assay:
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.
-
Methodology:
-
A reaction mixture is prepared containing the test compound at various concentrations, a protein solution (e.g., 1% BSA), and a buffer (e.g., phosphate-buffered saline, pH 6.4).
-
The mixture is incubated at 37°C for 20 minutes.
-
The mixture is then heated to 70°C for 5 minutes to induce protein denaturation.
-
After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated relative to a control.
-
2. Red Blood Cell (RBC) Membrane Stabilization Assay:
The stabilization of lysosomal membranes is crucial in limiting the inflammatory response. As RBC membranes are analogous to lysosomal membranes, this assay evaluates a compound's ability to protect RBCs from lysis induced by hypotonic or heat stress.
-
Methodology:
-
A suspension of red blood cells is prepared.
-
The RBC suspension is incubated with the test compound at various concentrations.
-
The mixture is subjected to either hypotonic stress (by adding a hypotonic solution) or heat stress (by incubating at 56°C).
-
The mixture is then centrifuged, and the absorbance of the supernatant is measured at 560 nm to quantify hemoglobin release (an indicator of lysis).
-
The percentage of membrane stabilization is calculated by comparing the absorbance of the sample to that of a control.
-
Cytotoxicity Profile
The safety and tolerability of topical agents are of paramount importance. While both hexamidine and propamidine are generally considered safe for topical use at recommended concentrations, in vitro studies provide valuable data on their potential cytotoxicity.
One study comparing the toxicity of propamidine and the related diamidine, pentamidine, on corneal cells found that propamidine was more toxic at effective amoebicidal concentrations, suggesting a lower therapeutic index.[8] Another study indicated that in prolonged exposure, propamidine is more harmful to cells than chlorhexidine.[9]
Experimental Protocol: Cell Viability Assay (e.g., WST-1 or MTT Assay)
Cell viability assays are used to determine the percentage of viable cells in a culture after exposure to a test compound.
Clinical Applications
Both hexamidine isethionate and propamidine isethionate have established clinical uses, primarily in topical formulations.
Hexamidine Isethionate:
-
Cosmetics and Personal Care: Used as a preservative due to its broad-spectrum antimicrobial activity.[6][9]
-
Dermatology: Employed in the treatment of acne and rosacea.[9]
-
Ophthalmology: Used in some ophthalmic preparations as an antiseptic.[9]
Propamidine Isethionate:
-
Ophthalmology: A primary treatment for Acanthamoeba keratitis and is also used for minor eye infections like conjunctivitis and blepharitis.[3][10][14] It is available in over-the-counter eye drops in some regions.[14]
Conclusion
Hexamidine isethionate and propamidine isethionate are valuable antimicrobial agents with important applications in medicine and personal care. Based on available in vitro data, hexamidine appears to exhibit superior cysticidal activity against Acanthamoeba compared to propamidine. Conversely, some studies suggest that propamidine may have a higher in vitro cytotoxicity profile at effective concentrations.
While both compounds are known to have anti-inflammatory properties, a direct quantitative comparison of their efficacy in this regard is lacking in the scientific literature. Further research is warranted to elucidate their specific anti-inflammatory mechanisms, potentially involving the NF-κB and MAPK signaling pathways, and to provide a clearer understanding of their relative potencies. Such studies would be invaluable for optimizing their clinical use and for the development of new therapeutic formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. innpharmacotherapy.com [innpharmacotherapy.com]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. asianjpr.com [asianjpr.com]
- 6. Human red blood cell (HRBC) membrane stabilization test [bio-protocol.org]
- 7. In vitro amoebicidal activity of propamidine and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. In Vitro Evaluation of the Ophthalmic Toxicity Profile of Chlorhexidine and Propamidine Isethionate Eye Drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. selleckchem.com [selleckchem.com]
- 12. In Vitro Activity of Pentamidine Isethionate against Trophozoite and Cyst of Acanthamoeba - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [In vitro study of propamidine isethionate: value in the follow-up of Acanthamoeba amebic keratitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Hexamidine vs. Povidone-Iodine in Antiseptic Performance
For Immediate Release – A comprehensive analysis of Hexamidine and povidone-iodine, two widely utilized antiseptic agents, reveals distinct profiles in their mechanisms of action, antimicrobial efficacy, and cellular toxicity. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals. While both agents demonstrate broad-spectrum antimicrobial activity, their suitability for specific applications may differ based on their unique properties.
Mechanisms of Action: A Tale of Two Strategies
Hexamidine, a cationic diamidine, primarily exerts its antimicrobial effect by disrupting the integrity of microbial cell membranes. Its positively charged molecules are electrostatically attracted to the negatively charged components of the cell membrane, leading to a loss of essential intracellular contents and subsequent cell death. It is also believed to denature cytosolic proteins and inhibit DNA synthesis.[1]
Povidone-iodine, an iodophor, functions through the sustained release of free iodine. This potent oxidizing agent rapidly penetrates microbial cells and inactivates critical proteins, nucleotides, and fatty acids, leading to swift cell death.[2][3][4][5] This multi-pronged attack makes the development of microbial resistance a rare event.[4]
Caption: Hexamidine disrupts the microbial cell membrane.
Caption: Povidone-iodine oxidizes multiple cellular targets.
Antimicrobial Efficacy: A Look at the Data
Direct head-to-head in vitro studies comparing the antimicrobial efficacy of Hexamidine and povidone-iodine are not extensively available in the current literature. However, existing research provides insights into their individual effectiveness against various pathogens.
Table 1: Antimicrobial Spectrum and Efficacy
| Agent | Spectrum of Activity | Notable Efficacy |
| Hexamidine | Broad-spectrum including bacteria, fungi, and amoeba.[6] | Particularly effective against Acanthamoeba species, making it a key component in the treatment of Acanthamoeba keratitis.[6] |
| Povidone-Iodine | Broad-spectrum including gram-positive and gram-negative bacteria, viruses, fungi, and protozoa.[4] | Effective against antibiotic-resistant strains like MRSA.[4] |
Cytotoxicity Profile: A Balancing Act
The potential for an antiseptic to cause cellular damage is a critical consideration, particularly in wound care applications where preserving healthy tissue is paramount.
Table 2: Comparative Cytotoxicity Data
| Cell Type | Hexamidine Effect | Povidone-Iodine Effect | Reference |
| Human Alveolar Bone Cells | Higher cytotoxicity profile at routine oral cavity concentrations.[7] | Lower cytotoxicity profile compared to Hexamidine at routine oral cavity concentrations.[7] | [7] |
| Murine Fibroblasts (L929) | Not directly tested in this study. | Better tolerated compared to chlorhexidine, octenidine, and polyhexamethylene biguanide (PHMB).[8] | [8] |
| Human Fibroblasts (HF) & Keratinocytes (HaCaT) | Not directly tested in this study. | Significantly cytotoxic, even at low concentrations, and more cytotoxic than chlorhexidine and PHMB in this study.[9] | [9] |
Experimental Protocols
-
Human Alveolar Bone Cell Cytotoxicity: Primary cultures of human alveolar bone cells were exposed to various concentrations of chlorhexidine (CHX) and povidone-iodine (PI) for 2 minutes. Cell adhesion and long-term cell growth, alkaline phosphatase (ALP) production, and matrix mineralization were assessed. Concentrations of CHX and PI higher than 5 x 10-4% and 0.05%, respectively, showed deleterious effects.[7]
-
Murine Fibroblast Cytotoxicity: The vitality of L929 murine fibroblasts was estimated after a 30-minute contact time with povidone-iodine, chlorhexidine digluconate, octenidine dihydrochloride, and polyhexamethylene biguanide using the neutral red vital dye assay. Povidone-iodine was found to be more than 20 times better tolerated based on molecular concentration.[8]
-
Human Fibroblast and Keratinocyte Cytotoxicity: A CCK-8 assay was used to measure the activity of human fibroblasts (HF) and keratinocytes (HaCaT) after exposure to povidone-iodine, chlorhexidine acetate, and PHMB at various concentrations and contact times. Povidone-iodine demonstrated significant cytotoxicity to both cell types, even at a 1/512 dilution.[9]
Wound Healing and Anti-inflammatory Effects
Direct comparative studies on wound healing and anti-inflammatory properties are limited. Povidone-iodine has demonstrated characteristics that are beneficial for wound healing, including efficacy against biofilms and anti-inflammatory properties.[10] Some clinical studies suggest it does not impede the wound healing process.[11] However, its in vitro cytotoxicity on fibroblasts and keratinocytes, as noted in some studies, could potentially delay healing.[9][12]
Conclusion
Both Hexamidine and povidone-iodine are valuable antiseptics with broad-spectrum antimicrobial activity. Povidone-iodine's multi-targeted mechanism of action and proven efficacy against resistant pathogens make it a reliable choice for a wide range of applications. Hexamidine stands out for its effectiveness against specific pathogens like Acanthamoeba.
The choice between these two agents should be guided by the specific clinical scenario, considering the target microorganisms and the potential for cytotoxicity. The current body of literature highlights a need for more direct, head-to-head comparative studies to fully elucidate the relative strengths and weaknesses of Hexamidine and povidone-iodine in various applications. Future research should focus on standardized, direct comparative in vitro and in vivo studies to provide a clearer evidence base for clinical decision-making.
References
- 1. What is the mechanism of Povidone-Iodine? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. droracle.ai [droracle.ai]
- 4. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Hexamidine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative study of in vitro cytotoxicity of povidone-iodine in solution, in ointment or in a liposomal formulation (Repithel) and selected antiseptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of povidone iodine, chlorhexidine acetate and polyhexamethylene biguanide as wound disinfectants: in vitro cytotoxicity and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A study of the effect of povidone-iodine on wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Hexamidine Isethionate: A Comparative Analysis of its Antimicrobial and Anti-inflammatory Efficacy
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data provides a comparative analysis of Hexamidine isethionate's antimicrobial and anti-inflammatory properties against two other commonly used antiseptics, Chlorhexidine and Polyhexamethylene biguanide (PHMB). This guide, intended for researchers, scientists, and drug development professionals, summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective evaluation of these compounds.
Hexamidine isethionate, a cationic antiseptic belonging to the diamidine class, is utilized for its broad-spectrum antimicrobial activity.[1] Its mechanism of action is believed to involve the disruption of microbial cell membranes.[1][2] This guide aims to provide a consolidated resource for the statistical validation of Hexamidine isethionate's experimental results by comparing it with the well-established antiseptics, Chlorhexidine and PHMB.
Antimicrobial Activity: A Quantitative Comparison
The antimicrobial efficacy of Hexamidine isethionate, Chlorhexidine, and PHMB has been evaluated against a range of common pathogens, including Gram-positive bacteria, Gram-negative bacteria, and fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported in various studies. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | Hexamidine Isethionate | Chlorhexidine | Polyhexamethylene Biguanide (PHMB) |
| Staphylococcus aureus | No specific data found | 0.5 - 16[3] | 2[4] |
| Pseudomonas aeruginosa | No specific data found | 26.6 ± 14.4[5][6] | 22.6 ± 8.0[5][6] |
| Candida albicans | Growth inhibited by 0.05% solution[7] | No specific data found | No specific data found |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Microorganism | Hexamidine Isethionate | Chlorhexidine | Polyhexamethylene Biguanide (PHMB) |
| Staphylococcus aureus | No specific data found | No specific data found | 2[4] |
| Pseudomonas aeruginosa | Eradicated in 24 hours by 0.05% solution[7] | No specific data found | No specific data found |
| Candida albicans | Eradicated in 1 minute by 0.05% solution[7] | No specific data found | No specific data found |
Note: Direct comparative studies evaluating all three compounds under identical conditions are limited. The data presented is a compilation from various sources and may not be directly comparable due to differences in experimental methodologies.
Anti-inflammatory Properties: Mechanistic Insights
Beyond its antimicrobial action, Hexamidine isethionate is suggested to possess anti-inflammatory properties. The primary mechanism of inflammation involves the activation of signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which leads to the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[8][9][10][11]
Experimental Protocols
To ensure the reproducibility and validation of experimental findings, detailed methodologies for key assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This protocol is adapted for cationic antimicrobial agents to determine the MIC of Hexamidine isethionate, Chlorhexidine, and PHMB against various microorganisms.[13][14]
1. Preparation of Antimicrobial Stock Solutions:
-
Prepare a high-concentration stock solution of the test compound in an appropriate solvent (e.g., sterile deionized water).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
2. Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells of a 96-well microtiter plate.
-
Perform serial twofold dilutions of the antimicrobial stock solution across the wells to achieve the desired concentration range.
3. Inoculum Preparation:
-
From a fresh 18-24 hour agar plate, suspend several colonies of the test microorganism in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
4. Inoculation and Incubation:
-
Inoculate each well with 10 µL of the prepared inoculum.
-
Include a growth control well (broth and inoculum without antimicrobial) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Assay: Inhibition of Cytokine Production in Macrophages
This protocol outlines a method to assess the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated macrophages.[15][16][17][18]
1. Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[17]
2. Treatment:
-
Pre-treat the cells with various concentrations of Hexamidine isethionate, Chlorhexidine, or PHMB for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[16]
-
Include a vehicle control (cells with LPS but no test compound) and a negative control (untreated cells).
3. Incubation:
-
Incubate the plates for a specified period (e.g., 24 hours) to allow for cytokine production.
4. Cytokine Quantification:
-
Collect the cell culture supernatants.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cytokine production.
Conclusion
References
- 1. Hexamidine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Distribution of chlorhexidine resistance genes among Staphylococcus aureus clinical isolates: the challenge of antiseptic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. perfusfind.com [perfusfind.com]
- 7. In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing Hexamidine Diisethionate 0.05% (Keratosept) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 10. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Hexamide: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. When addressing the disposal of "Hexamide," it is crucial to recognize that this name may refer to several distinct chemical compounds, each with its own specific handling and disposal protocols. This guide provides detailed procedures for the safe management of chemicals that may be identified as this compound, ensuring the safety of researchers, scientists, and drug development professionals.
It is imperative to consult the specific Safety Data Sheet (SDS) for the exact chemical in use to ensure full compliance with all safety and regulatory requirements.
Section 1: Disposal of Hexanamide
Hexanamide is an amide that requires careful handling to prevent contact and ensure proper disposal.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of fumes.[1][2]
In Case of a Spill:
-
Prevent further leakage if it is safe to do so.[1]
-
For small spills, dampen the solid material with alcohol and transfer it to a suitable container.[3]
-
Use an absorbent paper dampened with alcohol to clean up any remaining material.[3]
-
Seal all contaminated materials, including absorbent paper and any contaminated clothing, in a vapor-tight plastic bag for disposal.[3]
-
Wash all contaminated surfaces with alcohol, followed by a strong soap and water solution.[3]
Step-by-Step Disposal Procedures
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete classification.[1]
-
Collection: Collect waste Hexanamide in a suitable, closed, and properly labeled container.[2][4]
-
Storage: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as mineral acids and bases.[2][3]
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal company.[5] High-temperature incineration is a common disposal method for organic chemicals.[5]
Quantitative Data for Hexanamide Disposal
| Parameter | Guideline | Rationale |
| Waste Classification | Treat as chemical waste; determine if hazardous per federal, state, and local regulations.[1] | Ensures compliance and proper handling based on potential hazards. |
| Container Type | Tightly sealed, compatible container.[2][4] | Prevents leaks and reactions with the container. |
| Labeling | "Hazardous Waste" with the full chemical name and percentage composition.[4][6] | Ensures proper identification and handling by waste management personnel. |
| Storage Location | Designated Satellite Accumulation Area (SAA).[6] | Ensures proper containment and segregation. |
| Disposal Method | Collection by the institution's Environmental Health and Safety (EHS) office or a licensed contractor.[5][7] | Ensures environmentally sound and compliant disposal. |
| Prohibited Disposal | Do not dispose of in sinks or regular trash.[7][8] | Prevents environmental contamination. |
Hexanamide Disposal Workflow
Caption: Workflow for the safe disposal of Hexanamide.
Section 2: Disposal of Hexamidine diisethionate
Hexamidine diisethionate requires specific handling procedures due to its potential for irritation and the need to avoid environmental discharge.
Immediate Safety and Handling
Wear appropriate PPE, including tightly fitting safety goggles, chemical-resistant gloves, and a lab coat.[9] Handle in a well-ventilated place and avoid the formation of dust and aerosols.[9]
In Case of a Spill:
-
Evacuate personnel to a safe area and ensure adequate ventilation.[9]
-
Prevent further leakage and do not let the chemical enter drains.[9]
-
Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[9]
Step-by-Step Disposal Procedures
-
Waste Classification: This material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9]
-
Collection: Collect and arrange for disposal in suitable, closed containers.[9] Keep away from sources of ignition.[9]
-
Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning.[9] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill or through controlled incineration for combustible materials.[9]
Hexamidine diisethionate Disposal Workflow
Caption: Disposal workflow for Hexamidine diisethionate.
Section 3: Disposal of Hexanamide, 6-azido-N-(2-chloroethyl)-
This compound presents multiple hazards due to the presence of an azide group and a chloroethyl group. Organic azides can be heat- and shock-sensitive and may decompose explosively.[10] The chloroethyl group classifies it as a halogenated organic compound requiring specific disposal methods.[10]
Immediate Safety and Handling
Critical Safety Precautions:
-
Use non-metal spatulas (e.g., plastic or ceramic).[10]
-
Avoid ground glass joints.[10]
-
Work in a chemical fume hood and wear appropriate PPE (safety goggles, lab coat, nitrile gloves).[10]
-
Incompatible Materials: Avoid contact with acids (forms highly toxic and explosive hydrazoic acid), heavy metals and their salts, halogenated solvents, and strong oxidizing agents.[10]
Step-by-Step Disposal Procedures
The primary goal is to first neutralize the hazardous azide functionality before disposing of the resulting chlorinated organic compound.[10]
-
Deactivation of the Azide Group (Reduction): This step should only be performed by trained personnel in a controlled laboratory setting.
-
Waste Segregation: After deactivation, the resulting chlorinated organic compound must be segregated from non-halogenated organic waste.[10]
-
Collection: Collect the deactivated waste in a dedicated, labeled container for halogenated organic waste.
-
Professional Disposal: Arrange for disposal through your institution's EHS office, which will ensure it is handled by a licensed hazardous waste disposal service.
Quantitative Hazard Data Summary
| Hazard Class | Key Risks | Safe Handling Practices | Incompatible Materials |
| Organic Azide | Explosive decomposition (sensitive to heat, shock, friction), high acute toxicity.[10] | Use non-metal spatulas, avoid ground glass joints, work in a chemical fume hood, wear appropriate PPE.[10] | Acids, heavy metals and their salts, halogenated solvents, strong oxidizing agents.[10] |
| Chlorinated Organic | Environmental persistence, formation of toxic byproducts upon improper incineration.[10] | Segregate from non-halogenated organic waste.[10] | - |
| Hexanamide (Base Structure) | May cause skin, eye, and respiratory irritation.[10] | Ensure adequate ventilation, avoid breathing dust/vapors.[10] | Strong oxidizing agents.[10] |
Hexanamide, 6-azido-N-(2-chloroethyl)- Disposal Workflow
Caption: Disposal workflow for Hexanamide, 6-azido-N-(2-chloroethyl)-.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. HEXANAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. benchchem.com [benchchem.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Essential Safety and Logistical Protocols for Handling Hexamide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Hexamide, including personal protective equipment (PPE), operational procedures, and a detailed disposal plan. Adherence to these protocols is critical for minimizing risk and ensuring regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, eye contact, or ingestion. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used in addition to goggles when there is a risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling amides.[2][3][4] Always inspect gloves for degradation or punctures before use. For extended contact, consider thicker gloves and consult manufacturer-specific breakthrough time data.[5] |
| Body Protection | Laboratory Coat and Apron | A flame-resistant and impervious lab coat should be worn.[1] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH-Approved Respirator | Use a NIOSH-approved respirator if ventilation is inadequate or if occupational exposure limits are exceeded.[6] A full-face respirator may be necessary in situations with high concentrations of airborne particles or vapors.[1] |
Occupational Exposure Limits
Currently, there are no established specific Occupational Exposure Limits (OELs), such as Time-Weighted Average (TWA) or Short-Term Exposure Limit (STEL), for this compound from major regulatory bodies like OSHA or ACGIH. In the absence of defined OELs, it is crucial to handle this compound with a high degree of caution. A conservative approach should be adopted, treating it as a substance with a low exposure limit. This necessitates the use of stringent engineering controls, such as a certified chemical fume hood, and a comprehensive PPE program to minimize any potential exposure.
Experimental Protocol: General Laboratory Handling of this compound
This protocol outlines a generalized, step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Pre-Handling Check:
- Ensure a calibrated safety shower and eyewash station are readily accessible.
- Verify that the chemical fume hood is functioning correctly.
- Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled area.
- Don all required personal protective equipment as specified in the table above.
2. Handling and Use:
- Conduct all manipulations of this compound, including weighing and dilutions, within a certified chemical fume hood.
- Use non-sparking tools to prevent ignition sources.[1]
- Avoid the formation of dust and aerosols.[1] If working with a powdered form, handle it carefully to minimize airborne particles.
- Keep containers of this compound tightly closed when not in use.
3. Post-Handling and Decontamination:
- Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent.
- Remove and dispose of contaminated gloves properly.
- Wash hands thoroughly with soap and water after removing gloves.
First Aid Procedures
In the event of exposure to this compound, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2][7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2] |
Operational and Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
- All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
- Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.
- Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
2. Chemical Inactivation Protocol (Amide Hydrolysis):
- This is a general guideline and must be adapted and validated for this compound specifically, in accordance with institutional safety protocols.
- Based on the amide functional group, alkaline hydrolysis can be an effective method for inactivating this compound before disposal.[6]
- Procedure:
- In a designated chemical fume hood, dilute the this compound waste with water to a manageable concentration.
- Slowly add a 1 M sodium hydroxide (NaOH) solution while stirring. The goal is to achieve a basic pH to facilitate hydrolysis.
- Allow the reaction to proceed for a sufficient time to ensure complete degradation (this would need to be determined experimentally).
- Neutralize the solution by slowly adding a dilute acid (e.g., 1 M HCl) until the pH is between 6.0 and 8.0.
- The neutralized solution can then be disposed of as non-hazardous chemical waste, in accordance with local and institutional regulations.
3. Final Disposal:
- All hazardous waste containers must be sealed, properly labeled with their contents, and stored in a designated satellite accumulation area.
- Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety office.
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Hexamethyl phosphoramide [cdc.gov]
- 2. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 3. scandiagear.com [scandiagear.com]
- 4. amsafeppe.com [amsafeppe.com]
- 5. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 6. benchchem.com [benchchem.com]
- 7. dess.uccs.edu [dess.uccs.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
